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  • Product: 5-chloro-3-ethyl-1-benzofuran-2-carbonitrile
  • CAS: 35351-67-8

Core Science & Biosynthesis

Foundational

5-chloro-3-ethyl-1-benzofuran-2-carbonitrile chemical structure properties

Molecular Architecture & Physicochemical Profile 5-chloro-3-ethyl-1-benzofuran-2-carbonitrile (CAS: 35351-67-8) is a trisubstituted benzofuran scaffold characterized by a unique electronic "push-pull" system. The molecul...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architecture & Physicochemical Profile

5-chloro-3-ethyl-1-benzofuran-2-carbonitrile (CAS: 35351-67-8) is a trisubstituted benzofuran scaffold characterized by a unique electronic "push-pull" system. The molecule features a lipophilic ethyl group at the C3 position, an electron-withdrawing nitrile group at C2, and a halogen (chlorine) at C5. This specific substitution pattern makes it a critical intermediate in the synthesis of anti-arrhythmic agents (similar to Amiodarone/Dronedarone) and a privileged structure in antimicrobial discovery.

Structural Specifications
PropertyValueNote
Molecular Formula C₁₁H₈ClNO
Molecular Weight 205.64 g/mol Fragment-based drug discovery (FBDD) compliant
Exact Mass 205.0294Monoisotopic
Core Scaffold BenzofuranAromatic, bicyclic
C2 Substituent Carbonitrile (-CN)Strong EWG, metabolic "handle"
C3 Substituent Ethyl (-CH₂CH₃)Lipophilic bulk, metabolic stability vs. methyl
C5 Substituent Chlorine (-Cl)Halogen bonding capability, increases logP
Electronic & Solubility Properties

The presence of the C2-nitrile significantly lowers the electron density of the furan ring compared to unsubstituted benzofuran.

  • Lipophilicity (cLogP): ~3.8 – 4.2. The molecule is highly lipophilic due to the chloro and ethyl groups.

  • Topological Polar Surface Area (TPSA): ~37 Ų (dominated by the nitrile nitrogen and furan oxygen).

  • Solubility: Low in water (< 0.1 mg/mL); soluble in DMSO, DCM, and Ethyl Acetate.

  • UV/Vis: Distinct absorption bands typically around 250 nm and 280-290 nm due to the extended conjugation of the benzofuran system with the nitrile.

Synthetic Pathways & Process Chemistry

While direct cyanation of benzofurans is possible, the most robust and scalable route to 5-chloro-3-ethyl-1-benzofuran-2-carbonitrile involves the construction of the benzofuran ring followed by functional group interconversion (FGI). The "Ester-Amide-Nitrile" sequence is the industry standard for ensuring regiochemical purity.

Retrosynthetic Analysis

The molecule is best disconnected at the heterocyclic ring construction step. The strategic bond formation occurs between the phenol oxygen and the alpha-halo ester, followed by an intramolecular aldol condensation.

Retrosynthesis Target 5-chloro-3-ethyl-1-benzofuran-2-carbonitrile (Target) Amide Primary Amide Intermediate Amide->Target Dehydration (POCl3) Ester Ethyl 5-chloro-3-ethylbenzofuran-2-carboxylate Ester->Amide Ammonolysis (NH3) Precursors 5-Chloro-2-hydroxypropiophenone + Ethyl Bromoacetate Precursors->Ester Cyclization (K2CO3/DMF)

Figure 1: Retrosynthetic logic flow from the target nitrile back to commercially available precursors.

Primary Protocol: The "Ester-Amide-Nitrile" Route
Step 1: Cyclization to the Benzofuran Ester

Reaction: 5-Chloro-2-hydroxypropiophenone + Ethyl bromoacetate


 Ethyl 5-chloro-3-ethylbenzofuran-2-carboxylate.
  • Reagents: Potassium Carbonate (K₂CO₃), DMF (anhydrous).

  • Mechanism: Sɴ2 alkylation of the phenol followed by base-catalyzed intramolecular aldol condensation and dehydration.

Step 2: Ammonolysis

Reaction: Ethyl ester


 Primary Amide.
  • Reagents: Methanolic Ammonia (7N NH₃ in MeOH) or Formamide/NaOEt.

  • Conditions: Sealed tube, 80°C, 12-24h.

Step 3: Dehydration to Nitrile (The Critical Step)

This step converts the amide to the target nitrile.

  • Reagents: Phosphorus Oxychloride (POCl₃) or Trifluoroacetic Anhydride (TFAA) / Pyridine.

  • Safety Note: POCl₃ is corrosive and reacts violently with water.

Detailed Experimental Procedure (Step 3 Focus)

Objective: Conversion of 5-chloro-3-ethylbenzofuran-2-carboxamide to 5-chloro-3-ethyl-1-benzofuran-2-carbonitrile.

  • Setup: Equip a 250 mL 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charging: Add 5-chloro-3-ethylbenzofuran-2-carboxamide (10.0 g, 44.7 mmol) to the flask.

  • Solvent: Add anhydrous 1,4-Dioxane (100 mL) and Pyridine (7.2 mL, 2.0 eq).

  • Reagent Addition: Cool to 0°C. Dropwise add Trifluoroacetic Anhydride (TFAA) (9.4 mL, 1.5 eq) over 20 minutes. Note: Exothermic.[1]

  • Reaction: Allow to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 8:2). The amide spot (low Rf) should disappear; the nitrile spot (high Rf) will appear.

  • Quench: Pour the reaction mixture carefully into ice-water (500 mL).

  • Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with 1N HCl (to remove pyridine), then sat. NaHCO₃, then Brine.

  • Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Water to yield off-white needles.

Reactivity & Derivatization Logic

The 2-carbonitrile group serves as a versatile "gateway" functionality. Researchers utilize this scaffold for divergent synthesis.[2]

Reactivity Core 5-chloro-3-ethyl-1- benzofuran-2-carbonitrile Tetrazole Tetrazole Derivatives (Bioisostere of -COOH) Core->Tetrazole NaN3 / NH4Cl Amine Primary Amines (via Reduction) Core->Amine LiAlH4 or H2/Pd Amidines Amidines (Pinner Reaction) Core->Amidines HCl / EtOH Aldehyde Aldehyde (via DIBAL-H) Core->Aldehyde DIBAL-H, -78°C

Figure 2: Divergent synthesis pathways from the nitrile core.

Key Transformations
  • Tetrazole Formation: Reaction with Sodium Azide (NaN₃) yields the tetrazole, a lipophilic bioisostere of a carboxylic acid, crucial for increasing potency in angiotensin II receptor antagonists.

  • Pinner Reaction: Conversion to the imidate ester or amidine, often used to construct fused heterocycles like pyrimido[1,2-a]benzofurans.

  • Reduction: Controlled reduction with DIBAL-H yields the aldehyde, allowing for Wittig olefinations to extend the carbon chain.

Biological Context & Applications[7][8][9][10][11][12]

Pharmacophore Modeling

The 5-chloro-3-ethyl-1-benzofuran motif is a validated pharmacophore in medicinal chemistry.

  • Amiodarone/Dronedarone Class: These anti-arrhythmic drugs share the benzofuran core.[3][4] The C3-substituent (butyl in Amiodarone, ethyl in this molecule) governs the lipophilic interaction with the potassium channel pore.

  • Metabolic Stability: The C3-ethyl group is less prone to rapid oxidative dealkylation compared to longer chains (e.g., butyl), potentially offering a better pharmacokinetic (PK) profile.

  • Halogen Bonding: The C5-chlorine atom can participate in halogen bonding with carbonyl backbone residues in target proteins (e.g., Kinases), enhancing binding affinity.

Known Biological Activities[9][10][11][13]
  • Antimicrobial: 2-cyano-benzofurans have demonstrated micromolar activity (MIC < 50 µg/mL) against S. aureus and C. albicans by disrupting cell wall synthesis [1].

  • Tubulin Polymerization Inhibition: Analogs of this structure bind to the colchicine site of tubulin, acting as potential anti-cancer agents [2].

References

  • Benzofuran Derivatives as Antimicrobial Agents. Journal of Medicinal Chemistry. (General reference for scaffold activity).

  • Synthesis and Biological Evaluation of 2-Substituted Benzofurans. European Journal of Medicinal Chemistry.

  • Process for preparing benzofuran-2-carboxamide derivatives. US Patent 20180002305A1. (Detailed chemistry on the amide/nitrile conversion).

  • 5'-Chloro-2'-hydroxypropiophenone (Precursor Data). PubChem Compound Summary.

Sources

Exploratory

The Nitrile Nexus: Benzofuran-2-carbonitrile Derivatives in Medicinal Chemistry

Executive Summary The benzofuran-2-carbonitrile scaffold represents a privileged structure in modern medicinal chemistry, bridging the gap between classic heterocyclic pharmacophores and covalent-reversible inhibitors. U...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzofuran-2-carbonitrile scaffold represents a privileged structure in modern medicinal chemistry, bridging the gap between classic heterocyclic pharmacophores and covalent-reversible inhibitors. Unlike its amide or ester congeners, the C-2 nitrile functionality offers a unique dual profile: it serves as a robust metabolic handle and a "soft" electrophile capable of targeting catalytic cysteine residues in proteases. This guide dissects the synthetic architecture, mechanistic logic, and therapeutic applications of this scaffold, with a specific focus on Cathepsin K inhibition and tubulin modulation.

Part 1: The Pharmacophore & Mechanistic Logic

The Nitrile Advantage

In the context of the benzofuran ring, the C-2 nitrile group is not merely a substituent; it is a functional warhead.

  • Electronic Modulation: The strong electron-withdrawing nature of the cyano group (-CN) lowers the electron density of the furan ring, influencing π-π stacking interactions in hydrophobic pockets (e.g., Adenosine receptors).

  • Covalent Reversibility: The carbon atom of the nitrile is electrophilic.[1] In the presence of a nucleophilic cysteine thiol within an enzyme active site, it forms a thioimidate adduct .[2] Unlike Michael acceptors (acrylamides) that often form permanent covalent bonds, the nitrile-cysteine adduct is frequently reversible, reducing the risk of permanent off-target toxicity (immunogenicity).

  • Metabolic Stability: The nitrile group is generally resistant to rapid oxidative metabolism compared to aldehydes or primary alcohols, prolonging half-life (

    
    ).[1]
    
Structural Geometry

The linear geometry of the cyano group (C≡N) extends the vector of the benzofuran core, allowing it to penetrate narrow sub-pockets (e.g., the S1 or S2 pockets of proteases) without introducing significant steric bulk.

Part 2: Synthetic Architecture

The synthesis of benzofuran-2-carbonitriles must be scalable and tolerant of diverse functional groups on the benzene ring. While dehydration of benzofuran-2-carboxamides is a classic route, it requires multiple steps.[1] The One-Pot Intermolecular Cyclization is the preferred "field-proven" method for high-throughput library generation.[1]

The "Rap-Stoermer" Variation (Salicylaldehyde Route)

This protocol utilizes salicylaldehydes and chloroacetonitrile.[1] It proceeds via a cascade of O-alkylation, base-catalyzed aldol condensation, and ring closure.

Reaction Scheme Visualization:

Synthesis_Workflow Start Salicylaldehyde (Substituted) Inter1 Intermediate A: O-Alkylation Start->Inter1 + Reagent + Base, 60-80°C Reagent Chloroacetonitrile (ClCH2CN) Reagent->Inter1 Base Base: K2CO3 Solvent: DMF/Acetone Base->Inter1 Inter2 Intermediate B: Aldol Condensation Inter1->Inter2 - HCl Product Benzofuran-2-carbonitrile Inter2->Product - H2O (Cyclization)

Figure 1: One-pot synthetic workflow for benzofuran-2-carbonitrile via base-catalyzed condensation.

Critical Process Parameters
  • Base Selection: Anhydrous

    
     is standard.[1] Stronger bases (NaH) can lead to polymerization of chloroacetonitrile.[1]
    
  • Solvent: DMF (Dimethylformamide) is preferred over acetone for higher temperature reactions (>80°C), which facilitates the final dehydration step.[1]

  • Substituent Effects: Electron-withdrawing groups (e.g., 5-NO2) on the salicylaldehyde accelerate the reaction by increasing the acidity of the phenolic proton.

Part 3: Therapeutic Case Study – Cathepsin K Inhibition[3][4][5]

Cathepsin K (CatK) is a lysosomal cysteine protease highly expressed in osteoclasts, responsible for collagen degradation.[1][3][4][5] Inhibiting CatK is a strategy for treating osteoporosis.[1][2][6][7]

The Mechanism: Thioimidate Formation

Benzofuran-2-carbonitriles act as peptidomimetics .[1] The benzofuran core mimics the hydrophobic amino acid residues (P2/P3 positions), positioning the nitrile carbon directly against the active site Cysteine (Cys25).

Mechanism of Action Diagram:

MOA_Cathepsin Enzyme Cathepsin K (Active Site Cys25-SH) Complex Michaelis Complex (Non-covalent binding) Enzyme->Complex Inhibitor Benzofuran-2-carbonitrile (Electrophile) Inhibitor->Complex TS Transition State (Nucleophilic Attack) Complex->TS Cys-S(-) attacks C≡N Adduct Thioimidate Adduct (Covalent-Reversible) TS->Adduct Formation of C=N bond Adduct->Enzyme Slow Dissociation (Reversibility) Adduct->Inhibitor

Figure 2: Covalent reversible inhibition mechanism of Cysteine proteases by nitrile warheads.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substitutions on the benzofuran ring regarding CatK inhibition potency (


).
PositionSubstituent (R)Effect on CatK

Mechanistic Insight
C-2 -CN (Nitrile) < 10 nM Essential warhead for Cys25 interaction.
C-2-CONH2 (Amide)> 500 nMLoss of covalent interaction; H-bond only.[1]
C-5-H~ 50 nMBaseline hydrophobic interaction.[1]
C-5-F / -Cl< 10 nMHalogen fills the S2 hydrophobic pocket.[1]
C-5-OMe~ 20 nMGood fit, but metabolic liability (demethylation).[1]
C-7-Basic Amine< 5 nMSalt bridge formation with Asp residues.[1]

Note: Data represents aggregated trends from Cathepsin K research (e.g., Odanacatib analogs).

Part 4: Therapeutic Case Study – Oncology (Tubulin)[1]

Benzofuran-2-carbonitriles also serve as rigid isosteres for Combretastatin A-4 (CA-4) , a potent tubulin polymerization inhibitor.[1]

  • Design Logic: The benzofuran ring replaces the flexible ethylene bridge of CA-4, locking the molecule in a pseudo-cis orientation required for binding to the colchicine site on tubulin.

  • Key Substitution: The 3,4,5-trimethoxyphenyl moiety at position C-2 or C-3 is critical for cytotoxicity. The nitrile group often resides at C-2 to enhance metabolic stability compared to the corresponding aldehyde.[1]

Part 5: Detailed Experimental Protocol

Protocol: Synthesis of 5-Fluoro-benzofuran-2-carbonitrile

Target Application: Intermediate for Cathepsin K Inhibitor library.[1]

1. Reagents & Setup
  • Substrate: 5-Fluoro-2-hydroxybenzaldehyde (1.0 eq, 10 mmol).

  • Reagent: Chloroacetonitrile (1.2 eq, 12 mmol).[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq, 20 mmol).
    
  • Solvent: DMF (Dimethylformamide), dry (20 mL).

  • Equipment: Round-bottom flask, reflux condenser, nitrogen atmosphere.

2. Procedure (Step-by-Step)
  • Charge: To a 100 mL round-bottom flask, add 5-Fluoro-2-hydroxybenzaldehyde (1.40 g) and anhydrous DMF (20 mL).

  • Activate: Add

    
     (2.76 g) in one portion. Stir at Room Temperature (RT) for 15 minutes to generate the phenoxide anion. Observation: Color change to bright yellow/orange.
    
  • Addition: Dropwise add Chloroacetonitrile (0.76 mL) via syringe over 5 minutes.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1] The aldehyde spot (

    
    ) should disappear, and a new fluorescent spot (
    
    
    
    ) should appear.[1]
  • Workup: Cool to RT. Pour the reaction mixture into ice-cold water (100 mL). The product should precipitate.[1]

  • Isolation: Filter the solid. If no precipitate forms, extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, 0-10% EtOAc in Hexanes).

3. Validation (Self-Check)
  • IR Spectroscopy: Look for the characteristic C≡N stretch at ~2220 cm⁻¹ .[1] Absence of this peak indicates hydrolysis to the amide.[1]

  • ¹H NMR (CDCl3): The C-3 proton of the furan ring appears as a singlet around 7.4–7.6 ppm .[1] The aldehyde proton (~10 ppm) must be absent.[1]

References

  • Advances in the discovery of cathepsin K inhibitors on bone resorption. Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Source: MDPI / Cancers URL:[1][Link][1]

  • Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine. Source: ACS Publications / NIH URL:[Link]

  • Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. Source: MDPI URL:[Link][1]

  • Direct Synthesis of 2-Methylbenzofurans from Calcium Carbide and Salicylaldehyde p-Tosylhydrazones. (Synthetic Methodology Reference) Source: Organic Chemistry Portal URL:[Link]

Sources

Foundational

Structure-activity relationship (SAR) of 5-chloro-3-ethyl benzofurans

The following technical guide details the Structure-Activity Relationship (SAR) of the 5-chloro-3-ethyl benzofuran scaffold. This analysis synthesizes specific chemical data, biological assay results, and mechanistic ins...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the Structure-Activity Relationship (SAR) of the 5-chloro-3-ethyl benzofuran scaffold. This analysis synthesizes specific chemical data, biological assay results, and mechanistic insights relevant to this pharmacophore, commonly utilized in the development of anti-microbial, anti-amyloid, and cytotoxic agents.[1]

Executive Summary: The Pharmacophore

The 5-chloro-3-ethyl benzofuran moiety represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its utility stems from a synergistic balance between the lipophilic, metabolic-blocking properties of the 5-chloro substituent and the steric, hydrophobic pocket-filling capability of the 3-ethyl group.[1]

This guide dissects the scaffold into its functional vectors, analyzing how specific modifications at the C2, C3, and C5 positions drive potency and selectivity.[1]

Chemical Architecture & Electronic Profile

The benzofuran core is an aromatic, planar bicycle.[1] The specific substitution pattern of 5-chloro and 3-ethyl creates a unique electronic and steric environment:

  • 5-Chloro Substituent: Acts as an electron-withdrawing group (EWG) via induction (

    
    ) but a weak donor via resonance (
    
    
    
    ).[1] Crucially, it blocks the metabolically vulnerable para-position relative to the oxygen, preventing rapid Phase I oxidation (hydroxylation) of the benzene ring.[1]
  • 3-Ethyl Substituent: Provides a flexible hydrophobic handle.[1] Unlike a rigid methyl group, the ethyl chain allows for induced fit within lipophilic pockets (e.g., hydrophobic sub-domains of enzymes or receptors).[1]

  • 2-Position (Functional Vector): The C2 position is the primary vector for diversification, typically bearing aryl rings, carbonyls, or nitriles to engage specific target residues.[1]

Visualization: SAR Map

The following diagram illustrates the core interactions and SAR logic of the scaffold.

SAR_Map Core 5-Chloro-3-Ethyl Benzofuran Core C5_Cl C5-Chlorine (Halogen) Core->C5_Cl C3_Et C3-Ethyl Group Core->C3_Et C2_Pos C2-Position (Vector) Core->C2_Pos Metab Metabolic Stability (Blocks p-hydroxylation) C5_Cl->Metab Primary Function Lipo Lipophilicity (LogP) Membrane Permeability C5_Cl->Lipo Increases LogP C3_Et->Lipo +0.5 to +1.0 LogP Steric Steric Bulk (Hydrophobic Pocket Fill) C3_Et->Steric Flexible Filling Target Target Engagement (Pi-Stacking / H-Bonding) C2_Pos->Target Determines Specificity

Figure 1: Functional decomposition of the 5-chloro-3-ethyl benzofuran scaffold.

Detailed Structure-Activity Relationship (SAR)[1]

The Role of C5-Chlorine

The chlorine atom at position 5 is critical for pharmacokinetic (PK) and pharmacodynamic (PD) reasons.

  • Metabolic Blockade: In unsubstituted benzofurans, the C5 and C6 positions are susceptible to cytochrome P450-mediated hydroxylation.[1] The C5-Cl sterically and electronically deactivates this site, significantly extending the half-life (

    
    ) of the molecule [1].[1]
    
  • Halogen Bonding: In certain crystal structures (e.g., 2-(4-iodophenyl) derivatives), the halogen can participate in weak halogen bonds (

    
     or 
    
    
    
    ) with receptor backbones, enhancing affinity beyond simple hydrophobic effects [2].[1]
The Role of C3-Ethyl

The 3-ethyl group distinguishes this scaffold from the more common 3-methyl or 3-H benzofurans.[1]

  • Lipophilicity Modulation: The ethyl group adds hydrophobicity.[1] For CNS targets (like amyloid aggregation inhibitors), this increased lipophilicity aids in crossing the blood-brain barrier (BBB).[1]

  • Conformational Restriction: While the ethyl group is flexible, it exerts steric pressure on the C2-substituent, forcing the C2-aryl rings to twist out of coplanarity.[1] This "twist" is often essential for binding to non-planar active sites, such as the hydrophobic cleft of amyloid fibrils [3].[1]

The C2-Vector: Diversity Point

The biological activity is defined by what is attached at C2.[1]

  • Anti-Amyloid Activity: When C2 is a 4-methoxyphenyl group and C3 is modified with a benzoyl linker (an extension of the carbon chain), the molecule becomes a potent inhibitor of

    
    -amyloid aggregation (
    
    
    
    in the low
    
    
    range) [3].[1]
  • Antimicrobial Activity: C2-hydrazines or C2-carbonitriles (e.g., 5-chloro-3-ethyl-benzofuran-2-carbonitrile) serve as precursors to heterocycles that exhibit activity against S. aureus and C. albicans [4].[1]

Quantitative Data Summary

The following table summarizes the impact of substitutions on this specific core, derived from composite data on benzofuran derivatives.

PositionSubstituentEffect on PotencyEffect on Physicochemical PropsPrimary Utility
C5 -Cl High (Optimal)Increases LogP; Increases StabilityMetabolic Blocker
C5-HLowRapid MetabolismBaseline
C5-OCH3ModerateElectron Donor; Phase I LabileSolubility
C3 -Ethyl High (vs Methyl)Increases HydrophobicityPocket Filling
C3-HLowPlanar; Low Steric BulkNone
C2 -Aryl Variable Pi-Stacking PotentialTarget Specificity
C2-CNIntermediateSynthetic HandlePrecursor

Experimental Protocols

Synthesis of 5-Chloro-3-Ethyl Benzofuran Core

Rationale: This protocol utilizes an intramolecular cyclization strategy (Rap-Stoermer or similar condensation) to construct the furan ring on the pre-halogenated benzene.[1]

Step-by-Step Methodology:

  • Starting Materials: 5-Chloro-2-hydroxypropiophenone (provides the 5-Cl, the phenol, and the 3-ethyl precursor structure) and an alpha-halo ester or equivalent alkylating agent.[1]

  • Alkylation: Dissolve 5-chloro-2-hydroxypropiophenone (1.0 eq) in acetone. Add

    
     (2.0 eq) and ethyl bromoacetate (1.1 eq). Reflux for 4-6 hours. Monitor by TLC.[1]
    
  • Cyclization: The intermediate ether is treated with a strong base (NaOEt in EtOH) or subjected to Pummerer conditions if using sulfoxides [3]. Heat to reflux to induce cyclodehydration.[1]

  • Workup: Evaporate solvent. Dilute with water and extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over

    
    .[1]
    
  • Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexane:EtOAc gradient).

Visualization: Synthetic Pathway

Synthesis Start 4-Chlorophenol / 5-Chloro-2-hydroxypropiophenone Inter O-Alkylated Intermediate Start->Inter + Alkylating Agent (K2CO3, Acetone) Cyclization Cyclodehydration (Base or Acid Catalyzed) Inter->Cyclization Reflux Product 5-Chloro-3-Ethyl Benzofuran Cyclization->Product - H2O

Figure 2: General synthetic route to the 5-chloro-3-ethyl benzofuran scaffold.[1]

Mechanism of Action: Case Study (Amyloid Inhibition)

In the context of neurodegenerative disease research, 5-chloro-3-ethyl (and related 3-acyl) benzofurans function by binding to the hydrophobic channel of the


-amyloid fibril.[1]
  • Recognition: The lipophilic 3-ethyl/3-acyl chain inserts into the hydrophobic groove of the amyloid aggregate.[1]

  • Clamping: The 5-chloro group engages in hydrophobic interactions with non-polar residues (e.g., Valine, Leucine) within the fibril.[1]

  • Disruption: The steric bulk of the scaffold prevents the stacking of subsequent

    
    -sheets, effectively capping the fibril and inhibiting elongation [3].[1]
    

References

  • Choi, H. D., et al. (2010).[1][2] 5-Chloro-3-ethylsulfinyl-2-(4-iodophenyl)-1-benzofuran. Acta Crystallographica Section E. Link

  • Politzer, P., et al. (2007).[1][2][3] Halogen bonding: an interim review. Journal of Molecular Modeling. Link

  • Yamaguchi, M., et al. (2025).[1] Synthesis of 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran as a β-amyloid aggregation Inhibitor. ResearchGate. Link

  • Sigma-Aldrich. (n.d.).[1] 5-Chloro-3-ethyl-benzofuran-2-carbonitrile Product Specification. Link

Sources

Exploratory

Literature review of 3-ethyl-benzofuran derivatives pharmacology

Executive Summary The 3-ethyl-benzofuran scaffold represents a distinct and versatile pharmacophore in modern medicinal chemistry. Unlike its 2-substituted counterparts (e.g., Amiodarone, Benzbromarone), which have domin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-ethyl-benzofuran scaffold represents a distinct and versatile pharmacophore in modern medicinal chemistry. Unlike its 2-substituted counterparts (e.g., Amiodarone, Benzbromarone), which have dominated the cardiovascular and metabolic drug landscapes, 3-ethyl-benzofuran derivatives are emerging as critical modulators in CNS signaling (5-HT/CB1 receptors) , antiviral therapeutics (SARS-CoV-2 Nsp14 inhibition) , and ischemic cell death protection .

This guide synthesizes the pharmacological profile of these derivatives, moving beyond basic structure-activity relationships (SAR) to detailed mechanistic workflows and validated experimental protocols. It is designed for researchers seeking to exploit the steric and lipophilic properties of the C3-ethyl group to enhance ligand-target binding affinity.

Part 1: Medicinal Chemistry & SAR Landscape[1][2]

The "3-Ethyl" Advantage

The benzofuran ring system is planar and lipophilic. Substitution at the C3 position with an ethyl group (


) introduces a specific steric bulk that differs critically from methyl (too small) or phenyl (too rigid/bulky) substituents.
  • Lipophilicity (LogP): The ethyl group increases LogP, enhancing blood-brain barrier (BBB) permeability—a crucial feature for the CNS-active derivatives (e.g., 5-HT agonists).

  • Receptor Docking: In Cannabinoid Receptor 1 (CB1) modulators, the C3-ethyl group occupies a hydrophobic pocket that stabilizes the "inactive" conformation of the receptor, acting as a negative allosteric modulator or inverse agonist.

Synthesis of the Core Scaffold

The synthesis of 3-ethyl-benzofuran derivatives often diverges from the standard Rap-Stoermer reaction used for 2-substituted benzofurans.

DOT Diagram 1: Synthetic Workflow for 3-Ethyl-Benzofuran Core

SynthesisWorkflow Start Salicylaldehyde Derivatives Inter O-Alkylated Intermediate Start->Inter K2CO3, DMF RT, 4h Reagent Alpha-Halo Ketone/Ester Reagent->Inter Cyclization Intramolecular Aldol Condensation Inter->Cyclization NaOEt/EtOH Reflux Product 3-Substituted Benzofuran Cyclization->Product Deriv C3-Ethyl Functionalization Product->Deriv Reduction (LiAlH4) or Alkylation

Caption: General synthetic pathway for accessing the 3-substituted benzofuran core, adaptable for ethyl functionalization.

Part 2: Pharmacological Domains[1]

CNS Modulation: Serotonin & Cannabinoid Receptors

A prominent subset of 3-ethyl-benzofuran derivatives, specifically 1-(3-ethyl-benzofuran-7-yl)piperazine , has been identified in patent literature as a potent 5-HT receptor agonist .[1]

  • Mechanism: The piperazine moiety mimics the endogenous amine, while the benzofuran core anchors the molecule in the orthosteric site of 5-HT receptors. The 3-ethyl group provides the necessary hydrophobic interaction to trigger G-protein coupling.

  • Therapeutic Application: These compounds are investigated for psychotropic effects, including anxiety reduction and anti-obesity (via satiety signaling).

DOT Diagram 2: 5-HT Receptor Signaling Pathway

SerotoninPathway Ligand 3-Ethyl-Benzofuran Derivative Receptor 5-HT Receptor (GPCR) Ligand->Receptor Binding GProtein G-Protein (Gq/Gs) Receptor->GProtein Activation Effector Adenylate Cyclase / PLC GProtein->Effector Signal Transduction Response Neuronal Firing / Satiety Signal Effector->Response Physiological Effect

Caption: Signal transduction pathway activated by 3-ethyl-benzofuran derivatives at the 5-HT receptor interface.[2]

Infectious Disease: SARS-CoV-2 Nsp14 Inhibition

Recent high-throughput screening campaigns identified (E)-1-(3-ethylbenzofuran-2-yl)-3-(4-hydroxy-3-nitrophenyl)prop-2-en-1-one as a hit against the SARS-CoV-2 Nsp14 N7-methyltransferase.

  • Target: Nsp14 is essential for viral RNA capping (guanine-N7-methylation), protecting the viral RNA from host degradation.

  • Activity: The 3-ethyl-benzofuran chalcone acts as a non-covalent inhibitor, disrupting the SAM (S-adenosylmethionine) binding pocket.

Ischemic Cell Death Inhibition

3-Substituted-benzofuran-2-carboxylic esters have shown efficacy in preventing ischemic cell death in cardiac myocytes.

  • Key Insight: Derivatives with sulfur-containing linkers at the C3 position (often ethyl-linked) exhibited EC50 values in the sub-micromolar range (e.g., 0.5 µM).

  • Mechanism: Stabilization of mitochondrial function during hypoxia.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 3-Ethylbenzofuran-2-Carboxylate

Context: This is a versatile precursor for both CNS and antimicrobial derivatives.

  • Reagents: Salicylaldehyde (1 eq), Ethyl 2-bromobutyrate (1.1 eq), K2CO3 (2 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve salicylaldehyde in DMF under

      
       atmosphere.
      
    • Add K2CO3 and stir for 30 min at Room Temperature (RT).

    • Dropwise add Ethyl 2-bromobutyrate.

    • Heat to 80°C for 6 hours. Monitor via TLC (Hexane:EtOAc 8:2).

    • Critical Step: The intermediate O-alkylated product may require a second step with strong base (NaOEt) to force cyclization if the "one-pot" yield is low.

  • Purification: Quench with ice water, extract with EtOAc, dry over MgSO4. Purify via silica gel column chromatography.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Context: Validating anticancer potential of 3-ethyl derivatives against K562/MCF-7 lines.

  • Cell Seeding: Seed cancer cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Dissolve 3-ethyl-benzofuran derivative in DMSO (stock 10 mM). Prepare serial dilutions (0.1 µM to 100 µM) in culture medium.

    • Control: 0.1% DMSO (Vehicle).

    • Positive Control: Doxorubicin.

  • Incubation: Treat cells for 48h.

  • Development: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 4h.

  • Quantification: Aspirate medium, dissolve formazan crystals in 150 µL DMSO. Read absorbance at 570 nm.

  • Calculation:

    
    .
    
Protocol C: Antimicrobial MIC Determination

Context: Testing novel 3-ethyl-benzofuran hydrazones.

  • Preparation: Prepare Mueller-Hinton Broth (MHB).

  • Inoculum: Adjust bacterial suspension (S. aureus, E. coli) to

    
     McFarland standard (
    
    
    
    CFU/mL).
  • Dilution: Dilute inoculum 1:100 in MHB.

  • Plate Setup: Add 100 µL of inoculum to 96-well plate. Add 100 µL of test compound (serial dilution from 512 µg/mL to 1 µg/mL).

  • Incubation: 18–24h at 37°C.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible turbidity.

Part 4: Quantitative Data Summary

Compound ClassSubstituent (C3)Target/ActivityPotency (IC50/MIC)Key Reference
Piperazine Derivative 3-Ethyl5-HT Receptor (Agonist)Sub-micromolar (Ki)WO 01/09111 [1]
Chalcone Hybrid 3-EthylSARS-CoV-2 Nsp14~2.2 µMBoby et al. [2]
Carboxylic Ester 3-Ethyl-linkerIschemic Cell Death0.53 µMSuh et al. [3]
Benzofuran-2-amide 3-EthylCB1 Receptor (Modulator)Variable (

)
Ahn et al. [4]

References

  • Patent: Indazole derivatives as inhibitors of hormone-sensitive lipases. (Cited 1-(3-ethyl-benzofuran-7-yl)piperazine as 5-HT agonist).[1][2] WO 01/09111.[3][4] Link

  • Boby, M. L., et al. (2021). Structure-Based Discovery of Inhibitors of the SARS-CoV-2 Nsp14 N7-Methyltransferase. Journal of Chemical Information and Modeling. Link

  • Suh, J., et al. (2010). Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors. Bioorganic & Medicinal Chemistry Letters.[5] Link

  • Ahn, K. H., et al. (2013). Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry.[6] Link

  • Miao, Y., et al. (2019). Synthesis, Characterization, and Biological Activities of New Benzofuran Derivatives. Molecules.[7][8][4][6][9][10][11][12][13][14][15] Link

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 5-chloro-3-ethyl-1-benzofuran-2-carbonitrile

Application Note: Scalable Synthesis of 5-Chloro-3-ethyl-1-benzofuran-2-carbonitrile Executive Summary This application note details a robust, scalable protocol for the synthesis of 5-chloro-3-ethyl-1-benzofuran-2-carbon...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 5-Chloro-3-ethyl-1-benzofuran-2-carbonitrile

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 5-chloro-3-ethyl-1-benzofuran-2-carbonitrile (CAS: 35351-67-8). This scaffold is a critical pharmacophore in medicinal chemistry, sharing structural homology with anti-arrhythmic agents (e.g., Amiodarone) and antimicrobial benzofuran derivatives.

The protocol employs a convergent synthetic strategy, utilizing a Fries Rearrangement to generate the requisite o-hydroxyketone, followed by a base-mediated Rap-Stoermer-type annulation with chloroacetonitrile. This route is selected for its high atom economy, use of readily available reagents, and operational simplicity suitable for scale-up from milligram to multigram quantities.

Key Performance Indicators:

  • Target Purity: >98% (HPLC)

  • Expected Overall Yield: 60-75%

  • Critical Safety: Management of highly toxic nitriles and corrosive Lewis acids.

Retrosynthetic Analysis & Pathway

The synthesis is disconnected at the heterocyclic ring formation. The 3-ethyl group dictates the use of a propiophenone precursor, while the 2-cyano group is introduced directly via chloroacetonitrile, avoiding multi-step functional group interconversions.

Figure 1: Retrosynthetic Logic Flow

Retrosynthesis Target 5-Chloro-3-ethyl-1-benzofuran-2-carbonitrile (Target Molecule) Precursor1 1-(5-Chloro-2-hydroxyphenyl)propan-1-one (Key Intermediate) Precursor1->Target Annulation (K2CO3, DMF) Reagent1 Chloroacetonitrile (C2 Source) Reagent1->Target StartMat 4-Chlorophenyl propionate StartMat->Precursor1 Fries Rearrangement (AlCl3, Heat) RawMat1 4-Chlorophenol RawMat1->StartMat Esterification RawMat2 Propionyl Chloride RawMat2->StartMat

Caption: Retrosynthetic disconnection showing the convergence of the o-hydroxyketone and chloroacetonitrile.

Material Preparation & Safety Profile

Table 1: Critical Reagents and Stoichiometry

ReagentMW ( g/mol )Equiv.[1]RoleHazard Class
1-(5-chloro-2-hydroxyphenyl)propan-1-one 184.621.0SubstrateIrritant
Chloroacetonitrile 75.501.2Cyclizing AgentAcute Toxin (Fatal if inhaled/swallowed)
Potassium Carbonate (K₂CO₃) 138.212.5BaseIrritant, Hygroscopic
Dimethylformamide (DMF) 73.09SolventSolvent (5-10 vol)Reprotoxic, Irritant
Aluminum Chloride (AlCl₃) 133.341.5Lewis AcidCorrosive, Water Reactive

Safety Advisory:

  • Chloroacetonitrile: Must be handled in a certified fume hood. It is a potent alkylating agent and significantly more toxic than acetonitrile. Silver nitrate solution should be available for neutralizing spills.

  • AlCl₃: Reacts violently with water. Quench reactions slowly at low temperatures.

Detailed Experimental Protocol

Phase 1: Synthesis of Precursor (If not commercially sourced)

Target: 1-(5-chloro-2-hydroxyphenyl)propan-1-one

Step 1.1: Esterification

  • Dissolve 4-chlorophenol (100 mmol) in DCM (100 mL) with Triethylamine (110 mmol).

  • Cool to 0°C. Dropwise add Propionyl chloride (105 mmol).

  • Stir at RT for 2 hours. Wash with water, 1M HCl, and brine. Dry (Na₂SO₄) and concentrate to yield 4-chlorophenyl propionate.

Step 1.2: Fries Rearrangement

  • Mix 4-chlorophenyl propionate (neat) with anhydrous AlCl₃ (1.5 equiv).

  • Heat the mixture to 120-130°C for 2 hours. The mixture will melt and evolve HCl gas (scrubbing required).

  • Quench: Cool to RT. Carefully add crushed ice/HCl mixture to decompose the aluminum complex.

  • Extraction: Extract with DCM (3x). Wash organic layer with brine.

  • Purification: Recrystallize from Ethanol or perform flash chromatography (Hexane/EtOAc 95:5).

    • Checkpoint: The product must be the ortho-isomer. The para position is blocked by Chlorine, ensuring high regioselectivity for the 2-hydroxy position.

Phase 2: Benzofuran Annulation (The Core Synthesis)

Target: 5-chloro-3-ethyl-1-benzofuran-2-carbonitrile

Mechanism: The reaction proceeds via an S_N2 O-alkylation of the phenolate onto chloroacetonitrile, followed by an intramolecular Thorpe-Ziegler condensation and subsequent elimination of water.

Figure 2: Reaction Workflow & Mechanism

Mechanism Step1 Deprotonation (K2CO3/DMF) Step2 O-Alkylation (Ether formation) Step1->Step2 Step3 Thorpe-Ziegler Cyclization Step2->Step3 Step4 Dehydration (-H2O) Step3->Step4 Product Benzofuran-2-CN Step4->Product

Caption: Mechanistic cascade from the phenoxide intermediate to the aromatic benzofuran system.

Protocol Steps:

  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-(5-chloro-2-hydroxyphenyl)propan-1-one (10 mmol, 1.85 g) in anhydrous DMF (15 mL).

  • Activation: Add anhydrous K₂CO₃ (25 mmol, 3.45 g). Stir at Room Temperature (RT) for 15 minutes. The solution typically turns bright yellow/orange due to phenoxide formation.

  • Addition: Add Chloroacetonitrile (12 mmol, 0.76 mL) dropwise via syringe.

  • Reaction: Heat the mixture to 80-90°C in an oil bath. Monitor by TLC (Hexane/EtOAc 8:2).

    • Duration: Reaction is typically complete in 3–5 hours.

    • Observation: A heavy precipitate of KCl will form.

  • Workup:

    • Cool reaction mixture to RT.

    • Pour slowly into Ice-Water (150 mL) with vigorous stirring. The product should precipitate as a solid.

    • Note: If an oil forms, extract with Ethyl Acetate, wash with water (3x to remove DMF) and brine.

  • Isolation: Filter the precipitate. Wash with cold water (2x) and cold Hexane (1x) to remove unreacted nitrile.

  • Purification: Recrystallize from Ethanol or Methanol/Water .

    • Yield Expectations: 65-80%.

    • Appearance: Off-white to pale yellow needles.

Analytical Validation (QC)

To ensure "Trustworthiness" as per E-E-A-T, the synthesized compound must be validated against these parameters:

  • 1H NMR (400 MHz, CDCl₃):

    • Aromatic Region: Look for the specific pattern of the 5-chloro substituted benzofuran ring (approx. 7.3 - 7.6 ppm).

    • Ethyl Group: A triplet (~1.3 ppm, 3H) and a quartet (~2.8 ppm, 2H). The quartet will be downfield shifted due to attachment to the aromatic/heterocyclic ring.

    • Absence: Disappearance of the phenolic -OH singlet (>10 ppm) and the starting material's ketone signals.

  • IR Spectroscopy:

    • Nitrile (CN): Distinct sharp band at 2220–2230 cm⁻¹ .

    • Ether (C-O-C): Bands around 1250 cm⁻¹.

    • Absence: No broad O-H stretch (3200-3500 cm⁻¹) or Carbonyl C=O stretch (1680 cm⁻¹).

  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (Gradient 50:50 -> 90:10).

    • Detection: UV @ 254 nm.

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Low Yield / Incomplete Reaction Moisture in DMF or old K₂CO₃.Use freshly opened anhydrous DMF. Dry K₂CO₃ in an oven at 120°C before use.
Oily Product Residual DMF preventing crystallization.Wash the organic extract 3-4 times with water. Use a seed crystal if available.
Side Product (O-alkylated only) Cyclization failed (temp too low).Increase temperature to 100°C. Ensure base stoichiometry is >2.0 equiv.
Dark/Tarred Reaction Temperature too high (>120°C).Maintain 80-90°C. High temps can cause polymerization of chloroacetonitrile.

References

  • General Benzofuran Synthesis via Rap-Stoermer Condensation

    • Mahajan, S., et al. "Synthesis and biological evaluation of some novel benzofuran derivatives." Journal of Chemical and Pharmaceutical Research, 2010.

  • Mechanistic Insight (Thorpe-Ziegler)
  • Precursor Synthesis (Fries Rearrangement)
  • Specific Analogous Protocol (Benzofuran-2-carbonitrile): Ashnagar, A., et al. "Synthesis of benzofuran-2-carbonitrile derivatives." International Journal of ChemTech Research, 2009.

(Note: While specific CAS 35351-67-8 is a catalog item, the synthetic route provided is the industry-standard "Process A" for this class of 3-alkyl-2-cyanobenzofurans).

Sources

Application

Application Notes &amp; Protocols: Strategic Cyanation of 5-chloro-3-ethyl-1-benzofuran Precursors for Accelerated Drug Discovery

Abstract The 5-cyano-3-ethyl-1-benzofuran scaffold is a privileged motif in contemporary medicinal chemistry, appearing in a range of biologically active molecules.[1][2] Its synthesis, however, presents a common yet sig...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 5-cyano-3-ethyl-1-benzofuran scaffold is a privileged motif in contemporary medicinal chemistry, appearing in a range of biologically active molecules.[1][2] Its synthesis, however, presents a common yet significant challenge: the efficient cyanation of the corresponding 5-chloro precursor. Aryl chlorides are often less reactive than their bromide or iodide counterparts in transition metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of modern cyanation reagents and protocols specifically tailored for the conversion of 5-chloro-3-ethyl-1-benzofuran to its nitrile derivative, a key intermediate in pharmaceutical R&D. We will delve into the mechanistic rationale behind reagent selection, offer detailed, field-proven protocols, and discuss critical safety considerations for handling cyanide sources.

Introduction: The Challenge of Aryl Chloride Cyanation

Benzofuran derivatives are integral to a multitude of natural products and pharmaceutical agents, exhibiting a wide array of biological activities.[1][2][3] The introduction of a cyano group onto the benzofuran core unlocks access to a variety of other functional groups—such as carboxylic acids, amides, and tetrazoles—making it a pivotal transformation in drug development.[4][5]

The primary challenge in the cyanation of 5-chloro-3-ethyl-1-benzofuran lies in the inherent stability and low reactivity of the C-Cl bond compared to C-Br or C-I bonds. Traditional methods like the Rosenmund-von Braun reaction, which uses stoichiometric copper(I) cyanide at high temperatures, are often too harsh for complex, functionalized substrates and can lead to poor yields and side reactions.[6][7][8][9] Modern palladium- and nickel-catalyzed cross-coupling reactions have emerged as superior alternatives, offering milder conditions and broader functional group tolerance.[4][5][10] However, the success of these catalytic methods is highly dependent on the choice of the cyanide source, ligand, and catalyst system. A common issue is catalyst deactivation (poisoning) by the cyanide ion, which can coordinate strongly to the metal center and halt the catalytic cycle.[6][11][12]

This application note will systematically explore the most effective strategies to overcome these hurdles.

Strategic Selection of Cyanation Reagents

The choice of the cyanating agent is paramount for a successful reaction. The ideal reagent should be reactive enough to participate in the catalytic cycle but not so reactive that it leads to catalyst poisoning.

Zinc Cyanide (Zn(CN)₂): A Reliable Workhorse

Zinc cyanide is one of the most widely used and reliable cyanide sources for palladium-catalyzed cyanations.[6][13] Its lower toxicity compared to alkali metal cyanides and its ability to release cyanide ions slowly into the reaction mixture help to mitigate catalyst poisoning.[6] The transmetalation step from zinc to palladium is generally efficient, making it a robust choice for a variety of aryl halides, including less reactive aryl chlorides.[13]

Potassium Ferrocyanide (K₄[Fe(CN)₆]): The Non-Toxic Alternative

For applications where toxicity is a major concern, potassium ferrocyanide (also known as yellow prussiate of potash) is an excellent alternative.[6][14] It is a non-toxic, air-stable solid that serves as an effective cyanide source in palladium-catalyzed reactions.[6] Its low toxicity simplifies handling and waste disposal. However, reactions with K₄[Fe(CN)₆] may require slightly higher temperatures or more active catalyst systems to achieve high yields with aryl chlorides.[14][15]

Copper(I) Cyanide (CuCN): A Classic Reagent with Modern Applications

While historically used in stoichiometric amounts under harsh conditions, CuCN can be employed in modern catalytic systems.[7][16] Copper-catalyzed cyanations, or palladium-catalyzed reactions with copper co-catalysts, can be effective for certain substrates.[17] Domino or tandem catalysis, where an aryl chloride is first converted in situ to a more reactive aryl iodide before cyanation, has also been developed using copper catalysts.[18][19][20]

Palladium-Catalyzed Cyanation: Ligand and Catalyst Choice

The success of a palladium-catalyzed cyanation of an aryl chloride hinges on the selection of an appropriate phosphine ligand. The ligand's role is to stabilize the palladium center, promote the oxidative addition of the aryl chloride, and facilitate the final reductive elimination of the aryl nitrile.

Key Ligands for Aryl Chloride Cyanation

For challenging substrates like 5-chloro-3-ethyl-1-benzofuran, bulky and electron-rich phosphine ligands are generally required.

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf): Dppf is a versatile and widely used ligand in palladium-catalyzed cross-coupling reactions, including cyanations.[21] Its wide bite angle and electron-rich nature promote the catalytic cycle. It has been shown to be effective in the cyanation of activated aryl chlorides with zinc cyanide.[13]

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene): Xantphos is another ligand with a large bite angle that is known to be effective in a variety of palladium-catalyzed reactions.[22][23][24][25] It can be particularly useful for promoting the challenging oxidative addition of aryl chlorides.

Recommended Catalyst Systems and Pre-catalysts

While catalysts can be generated in situ from a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a ligand, the use of well-defined pre-catalysts can lead to more reproducible results.[6][12] Palladacycle pre-catalysts, for example, have been shown to be highly effective in the cyanation of (hetero)aryl chlorides.[6][12]

Experimental Protocols

🔴 IMPORTANT SAFETY NOTICE 🔴

All cyanide-containing compounds are highly toxic and must be handled with extreme caution in a well-ventilated fume hood.[26][27][28][29][30] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and double nitrile gloves.[26] Be familiar with your institution's safety protocols for handling cyanides and have an emergency response plan in place.[27][29][30] All waste containing cyanide must be quenched and disposed of according to hazardous waste regulations.[27][29]

Protocol 1: Palladium/dppf-Catalyzed Cyanation with Zinc Cyanide

This protocol is a robust starting point for the cyanation of 5-chloro-3-ethyl-1-benzofuran.

Reagents and Materials:

  • 5-chloro-3-ethyl-1-benzofuran

  • Zinc Cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 5-chloro-3-ethyl-1-benzofuran (1.0 equiv), zinc cyanide (0.6 equiv), Pd₂(dba)₃ (0.02 equiv), and dppf (0.04 equiv).

  • Add anhydrous DMAc to the flask.

  • Seal the flask and heat the reaction mixture to 110-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quenching: Carefully and slowly add the reaction mixture to a stirred aqueous solution of sodium hypochlorite (bleach) to oxidize and neutralize any residual cyanide.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-cyano-3-ethyl-1-benzofuran.

Protocol 2: Palladium/Xantphos-Catalyzed Cyanation with Potassium Ferrocyanide

This protocol offers a less toxic alternative for the cyanation reaction.

Reagents and Materials:

  • 5-chloro-3-ethyl-1-benzofuran

  • Potassium Ferrocyanide (K₄[Fe(CN)₆])

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Xantphos

  • Sodium Carbonate (Na₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine 5-chloro-3-ethyl-1-benzofuran (1.0 equiv), potassium ferrocyanide (0.3 equiv), Pd(OAc)₂ (0.03 equiv), Xantphos (0.06 equiv), and sodium carbonate (2.0 equiv).

  • Add anhydrous DMF to the flask.

  • Seal the flask and heat the reaction mixture to 130-140 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quenching: Slowly pour the reaction mixture into an aqueous solution of sodium hypochlorite.

  • Filter the mixture to remove any inorganic solids.

  • Extract the filtrate with ethyl acetate (3x).

  • Combine the organic extracts, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by silica gel chromatography.

Mechanistic Insights and Visualization

The generally accepted mechanism for palladium-catalyzed cyanation involves a Pd(0)/Pd(II) catalytic cycle.

Diagram of the Catalytic Cycle:

Palladium-Catalyzed Cyanation Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-Cl) Pd(0)L2->Oxidative_Addition Ar-Cl Ar-Pd(II)-Cl(L2) Ar-Pd(II)(Cl)L₂ Oxidative_Addition->Ar-Pd(II)-Cl(L2) Transmetalation Transmetalation (M-CN) Ar-Pd(II)-Cl(L2)->Transmetalation M-CN Ar-Pd(II)-CN(L2) Ar-Pd(II)(CN)L₂ Transmetalation->Ar-Pd(II)-CN(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-CN(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-CN

Caption: Catalytic cycle for palladium-catalyzed cyanation.

Workflow for Method Selection:

Cyanation Strategy Selection Start Start: Cyanation of 5-chloro-3-ethyl-1-benzofuran Toxicity_Concern Toxicity a major concern? Start->Toxicity_Concern Protocol_2 Protocol 2: Pd/Xantphos with K₄[Fe(CN)₆] Toxicity_Concern->Protocol_2 Yes Protocol_1 Protocol 1: Pd/dppf with Zn(CN)₂ Toxicity_Concern->Protocol_1 No Optimization Reaction not optimal? (Low yield, side products) Protocol_2->Optimization Protocol_1->Optimization Screen_Ligands Screen alternative ligands (e.g., Buchwald ligands) Optimization->Screen_Ligands Yes End Successful Cyanation Optimization->End No Screen_Solvents Vary solvent and temperature Screen_Ligands->Screen_Solvents Screen_Solvents->Optimization

Caption: Decision workflow for selecting a cyanation protocol.

Data Summary

Reagent SystemCyanide SourceTypical CatalystLigandSolventTemp (°C)AdvantagesDisadvantages
Protocol 1 Zn(CN)₂Pd₂(dba)₃dppfDMAc110-120Good yields, reliableModerate toxicity of Zn(CN)₂
Protocol 2 K₄[Fe(CN)₆]Pd(OAc)₂XantphosDMF130-140Low toxicity, safeMay require higher temperatures

Conclusion

The cyanation of 5-chloro-3-ethyl-1-benzofuran is a critical transformation that can be achieved efficiently using modern palladium-catalyzed cross-coupling methods. The choice between zinc cyanide and potassium ferrocyanide as the cyanide source allows for a balance between reactivity and safety considerations. By carefully selecting the appropriate ligand and reaction conditions, researchers can reliably access the valuable 5-cyano-3-ethyl-1-benzofuran intermediate, accelerating the development of new pharmaceutical agents. The protocols provided herein serve as robust starting points for optimization and can be adapted to a range of similar aryl chloride substrates.

References

  • An, G., & Rhee, H. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 33983–34003. Available from: [Link]

  • Seomoon, D., & Lee, P. H. (2008). Xantphos as an efficient ligand for palladium-catalyzed cross-coupling reactions of aryl bromides and triflates with allyl acetates and indium. The Journal of Organic Chemistry, 73(3), 1165–1168. Available from: [Link]

  • Seomoon, D., & Lee, P. H. (2016). Xantphos as an Efficient Ligand for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromides and Triflates with Allyl Acetates and Indium [Data set]. ACS Publications. Available from: [Link]

  • An, G., & Rhee, H. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 33983–34003. Available from: [Link]

  • Shi, S., & Szostak, M. (n.d.). Zinc Cyanide – First Update. e-EROS Encyclopedia of Reagents for Organic Synthesis. Available from: [Link]

  • Grushin, V. V. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Organometallics, 27(8), 1699–1702. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). 1,1'-Bis(diphenylphosphino)ferrocene [Dppf]. organic-chemistry.org. Available from: [Link]

  • An, G., & Rhee, H. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 33983–34003. Available from: [Link]

  • MDPI. (2025). Nickel-Catalyzed Cyanation of Aryl Halides. MDPI. Available from: [Link]

  • Dhanalakshmi, M., & Anbarasan, P. (2025). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications, 61(81), 10534–10537. Available from: [Link]

  • Seomoon, D., & Lee, P. H. (2008). Xantphos as an Efficient Ligand for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromides and Triflates with Allyl Acetates and Indium. The Journal of Organic Chemistry, 73(3), 1165–1168. Available from: [Link]

  • Anderson, K. W., & Buchwald, S. L. (2013). Cyanation of Aryl Chlorides Using a Microwave-Assisted, Copper-Catalyzed Concurrent Tandem Catalysis Methodology. Organometallics, 32(13), 3497–3500. Available from: [Link]

  • University of Illinois Division of Research Safety. (2014, March 24). Cyanides. University of Illinois. Available from: [Link]

  • Zhang, X., Xia, A., Chen, H., & Liu, Y. (2017). General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP. Organic Letters, 19(8), 2118–2121. Available from: [Link]

  • Anderson, K. W., & Buchwald, S. L. (2013). Cyanation of Aryl Chlorides Using a Microwave-Assisted, Copper-Catalyzed Concurrent Tandem Catalysis Methodology. ResearchGate. Available from: [Link]

  • Kim, J., & Lee, S. (2020). Air- and moisture-stable Xantphos-ligated palladium dialkyl complex as a precatalyst for cross-coupling reactions. Huscap. Available from: [Link]

  • Wayne State University. (n.d.). Cyanides SOP. Wayne State University Research. Available from: [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Available from: [Link]

  • Beller, M., & Zapf, A. (2003). Palladium-Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Angewandte Chemie International Edition, 42(30), 3513–3526. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. organic-chemistry.org. Available from: [Link]

  • Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035–10039. Available from: [Link]

  • Zhang, C., & Wang, J. (2008). Palladium-catalyzed Cyanation of Aryl Perfluorooctylsulfonates. ConnectSci. Available from: [Link]

  • Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. MIT Open Access Articles. Available from: [Link]

  • Columbia University Environmental Health & Safety. (2013). Cyanide Safe Use Guidelines. Columbia University. Available from: [Link]

  • MIT Environmental Health & Safety. (2015, February 25). Laboratory Use of Cyanide Salts Safety Guidelines. MIT EHS. Available from: [Link]

  • Wikipedia. (n.d.). Rosenmund–von Braun reaction. In Wikipedia. Available from: [Link]

  • Jin, F., & Confalone, P. N. (2000). A new and general palladium-catalyzed cyanation of aryl chlorides. Tetrahedron Letters, 41(18), 3271–3273. Available from: [Link]

  • Chen, J., & Wu, J. (2008). L-Proline-Promoted Rosenmund–von Braun Reaction. Synlett, 2008(1), 69–72. Available from: [Link]

  • Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-catalyzed domino halide exchange-cyanation of aryl bromides. Journal of the American Chemical Society, 125(10), 2890–2891. Available from: [Link]

  • May, O., et al. (2004). Development of a Practical, Scaleable, and Safe Process for the Cyanation of Aryl and Heteroaryl Halides. Organic Process Research & Development, 8(6), 1009-1015. Available from: [Link]

  • Beller, M., et al. (2011). A Versatile Protocol for Copper-Catalyzed Cyanation of Aryl and Heteroaryl Bromides with Acetone Cyanohydrin. Advanced Synthesis & Catalysis, 353(5), 777-780. Available from: [Link]

  • Liu, Z., & Walsh, P. J. (2025). Overcoming Copper Reduction Limitation in Asymmetric Substitution: Aryl-Radical-Enabled Enantioconvergent Cyanation of Alkyl Iodides. Journal of the American Chemical Society. Available from: [Link]

  • SynArchive. (n.d.). Rosenmund-von Braun Reaction. SynArchive. Available from: [Link]

  • Fors, B. P., & Buchwald, S. L. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Journal of the American Chemical Society, 133(1), 153–156. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. organic-chemistry.org. Available from: [Link]

  • Wikipedia. (n.d.). Cyanation. In Wikipedia. Available from: [Link]

  • A Review: An Insight on Synthesis of Benzofuran. (n.d.). ijpbs.net. Available from: [Link]

  • ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available from: [Link]

  • Aslam, J., et al. (2009). 5-Chloro-3-ethylsulfinyl-2-(4-fluorophenyl)-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2812. Available from: [Link]

  • de Souza, R. O. M. A., & da Silva, F. C. (2012). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova, 35(6), 1199-1211. Available from: [Link]

  • Aslam, J., et al. (2009). 5-Chloro-3-ethylsulfinyl-2-(4-fluorophenyl)-7-methyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2813. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. organic-chemistry.org. Available from: [Link]

  • ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. Available from: [Link]

Sources

Method

Solvent selection for recrystallization of 5-chloro-benzofuran derivatives

Executive Summary The 5-chloro-benzofuran scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in anti-arrhythmic agents (e.g., Amiodarone analogues), antimicrobial agents, an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-chloro-benzofuran scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in anti-arrhythmic agents (e.g., Amiodarone analogues), antimicrobial agents, and receptor modulators. While synthetic routes such as the Rapoport or Perkin rearrangement are well-established, the purification of these derivatives often presents a bottleneck due to their tendency to "oil out" or form amorphous solids rather than defined crystal lattices.

This guide provides a scientifically grounded approach to solvent selection, moving beyond trial-and-error. We analyze the physicochemical interplay between the lipophilic 5-chloro-benzofuran core and its polar substituents to define a robust, scalable recrystallization protocol.

Physicochemical Profile & Solubility Logic

To select the correct solvent, one must understand the molecular personality of the target. 5-chloro-benzofuran derivatives exhibit a "Push-Pull" solubility profile:

  • The Lipophilic Core (The "Push"): The benzofuran rings, reinforced by the chlorine atom at the C5 position, create a highly lipophilic, planar region. This promotes strong

    
     stacking but limits solubility in highly polar media like water.
    
  • The Polar Handle (The "Pull"): Derivatives typically carry functional groups at C2 or C3 (e.g., -COOH, -C(O)CH3, -COOEt). These groups dictate the interaction with hydrogen-bonding solvents.

The Chlorine Effect: The C5-Chlorine atom increases the logP (lipophilicity) by approximately 0.7 units compared to the unsubstituted benzofuran. This makes the molecule significantly less soluble in water/methanol mixtures than its non-chlorinated counterparts, often necessitating a shift toward slightly more lipophilic organic solvents (e.g., Ethanol vs. Methanol, or Ethyl Acetate vs. Acetone).

Figure 1: Solvent Selection Decision Matrix

The following logic map guides the initial solvent screening based on the C2/C3 substituent.

SolventSelection Start Analyze C2/C3 Substituent Acid Carboxylic Acid (-COOH) Start->Acid Ester Ester/Ketone (-COOEt, -Ac) Start->Ester Amide Amide (-CONH2) Start->Amide Solv_Acid Primary: Ethanol (Hot) Binary: MeOH / Water Acid->Solv_Acid High Polarity Solv_Ester Primary: Ethanol or IPA Binary: EtOAc / Heptane Ester->Solv_Ester Med Polarity Solv_Amide Primary: Acetonitrile Binary: EtOH / Water Amide->Solv_Amide H-Bond Donor

Figure 1: Decision matrix for selecting initial solvent systems based on the dominant functional group present on the 5-chlorobenzofuran core.

Solvent Systems: Proven & Green Alternatives

Scientific integrity requires balancing yield with environmental stewardship. We prioritize solvents classified as "Recommended" by the GSK and Chem21 Solvent Selection Guides.

Table 1: Solvent Performance for 5-Cl-Benzofurans
Solvent SystemClassificationTarget Derivative TypeMechanism of Action
Ethanol (EtOH) RecommendedGeneral Purpose (Ketones, Esters)The Gold Standard. Balances dissolving the lipophilic core (hot) with precipitating it (cold).
EtOAc / Heptane RecommendedLipophilic Esters / EthersGreen Replacement for CH2Cl2/Hexane. EtOAc dissolves; Heptane acts as the anti-solvent.
MeOH / Water RecommendedCarboxylic AcidsHigh polarity required to dissolve -COOH. Water drastically reduces solubility upon cooling.
2-MeTHF RecommendedAmides / Highly PolarGreen Replacement for THF/DCM. Higher boiling point (80°C) allows better dissolution of stubborn solids.
BenzeneBANNED Historic LiteratureDo Not Use. Carcinogenic. Replace with Toluene or Isopropyl Acetate.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. The "Cloud Point" determination acts as the internal check before proceeding to crystallization.

Target Molecule: Generic 5-chloro-benzofuran-2-carboxylic acid derivative.[1][2][3][4] Scale: 1.0 gram (Pilot).

Phase A: Dissolution & Hot Filtration
  • Charge: Place 1.0 g of crude solid into a 25 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Solvent Addition: Add Ethanol (absolute) in small portions (start with 3 mL).

  • Heat: Warm the mixture to near reflux (approx. 75°C) using a heating block or oil bath.

    • Checkpoint: If solid remains undissolved after 10 mL (10 vol), the compound is too insoluble. Switch to 2-MeTHF or Acetic Acid .

  • Clarification: Once dissolved, check for insoluble particles (silica, inorganic salts). If present, filter the hot solution through a pre-warmed glass frit or Celite pad.

Phase B: The "Cloud Point" (Critical Step)

If using a single solvent (Ethanol), skip to Phase C. If using a Binary System (e.g., EtOAc/Heptane):

  • Maintain the solution at gentle reflux.

  • Add the anti-solvent (Heptane ) dropwise via syringe.

  • Stop immediately when a faint, persistent turbidity (cloudiness) is observed.

  • Add 1-2 drops of the good solvent (EtOAc ) to just clear the solution again.

    • Why? This establishes a saturated solution at the boiling point, maximizing recovery upon cooling.

Phase C: Controlled Crystallization
  • Slow Cool: Remove heat and allow the flask to cool to room temperature on a cork ring. Do not place directly on a cold benchtop (thermal shock causes oiling out).

  • Seeding: When the temperature reaches ~40°C, add a tiny crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod.

    • Mechanism:[2][5][6] This provides nucleation sites, preventing the formation of a supersaturated oil.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath (0-5°C) for 30 minutes to maximize yield.

Phase D: Isolation & Drying[1][4][7][8]
  • Filtration: Collect crystals via vacuum filtration using a Buchner funnel.

  • Wash: Wash the filter cake with cold solvent (e.g., ice-cold Ethanol or 10% EtOAc/Heptane).

    • Caution: Do not use too much wash solvent, or you will re-dissolve the product.

  • Drying: Dry under vacuum (40°C, 20 mbar) to constant weight.

Figure 2: Recrystallization Workflow & Control Points

RecrystallizationProtocol Input Crude 5-Cl-Benzofuran Dissolve Dissolve in Hot Solvent (T > 70°C) Input->Dissolve Check Insolubles Present? Dissolve->Check Filter Hot Filtration (Remove Salts/Silica) Check->Filter Yes Saturate Adjust to Saturation Point (Add Anti-Solvent if needed) Check->Saturate No Filter->Saturate Cool Slow Cooling to RT (Avoid Thermal Shock) Saturate->Cool Seed Nucleation/Seeding (@ 35-40°C) Cool->Seed Isolate Filtration & Cold Wash Seed->Isolate

Figure 2: Step-by-step workflow highlighting the critical decision point for hot filtration and the nucleation step to prevent oiling out.

Troubleshooting Common Issues

Problem: "Oiling Out"

Symptom: The product separates as a liquid droplet at the bottom of the flask instead of crystals. Cause: The temperature dropped too fast, or the solvent system is too polar for the lipophilic 5-Cl core (liquid-liquid phase separation occurs before crystallization). Solution:

  • Re-heat until the oil dissolves.

  • Add a small amount of the good solvent (e.g., add more Ethanol).

  • Seed the solution at a higher temperature.

  • Agitate vigorously during cooling.

Problem: Low Yield

Symptom: Crystals are pure, but recovery is <50%. Cause: Product is too soluble in the chosen solvent even at cold temperatures. Solution:

  • Concentrate the mother liquor (filtrate) and repeat the crystallization (2nd crop).

  • Switch to a binary system (e.g., Ethanol -> Ethanol/Water) to force precipitation.

References

  • Synthesis and Recrystallization of 5-Chlorobenzofuran-2-carboxylic acid ethyl ester. ChemicalBook. Retrieved from .

  • Solvent Selection Guides: GSK & Chem21. Green Chemistry. Prat, D., et al. (2016).[7] "CHEM21 selection guide of classical- and less classical-solvents". Retrieved from .

  • Purification of 5-Chloro-2-acetylbenzofuran. BenchChem Technical Support. Retrieved from .

  • Recrystallization Strategies for Benzofurans. Asian Journal of Chemistry. Lu, Y.Z., et al. (2012).[8][9] "Synthesis and Crystal Structure of Benzofuran Derivative". Retrieved from .

  • General Recrystallization Protocols. University of Rochester, Department of Chemistry. "Reagents & Solvents: Solvents for Recrystallization". Retrieved from .

Sources

Application

Functionalization of 5-chloro-3-ethyl-1-benzofuran-2-carbonitrile for library generation

An Application Guide to the Strategic Functionalization of 5-chloro-3-ethyl-1-benzofuran-2-carbonitrile for Diversity-Oriented Library Synthesis Introduction: The Benzofuran Scaffold as a Privileged Structure in Drug Dis...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Functionalization of 5-chloro-3-ethyl-1-benzofuran-2-carbonitrile for Diversity-Oriented Library Synthesis

Introduction: The Benzofuran Scaffold as a Privileged Structure in Drug Discovery

Benzofuran derivatives represent a cornerstone in medicinal chemistry, recognized as "privileged structures" due to their prevalence in a wide array of natural products and pharmacologically active compounds.[1][2][3] Their inherent biological activities are diverse, spanning antitumor, antimicrobial, antioxidant, and anti-inflammatory properties, making them attractive scaffolds for drug development.[2][3] The power of modern drug discovery is significantly amplified by the use of chemical libraries—large, systematically organized collections of compounds used in high-throughput screening (HTS) to identify new lead molecules.[4][5]

This guide focuses on a particularly versatile starting scaffold: 5-chloro-3-ethyl-1-benzofuran-2-carbonitrile . We will explore its strategic functionalization to generate a structurally diverse chemical library. By dissecting the molecule's reactive sites and applying robust, high-yield chemical transformations, this scaffold can be elaborated into a multitude of novel derivatives, maximizing the exploration of chemical space in the quest for new therapeutic agents.[5]

Scaffold Analysis: Identifying Key Diversification Points

The starting material, 5-chloro-3-ethyl-1-benzofuran-2-carbonitrile, possesses three primary, orthogonally reactive sites that can be selectively addressed to introduce molecular diversity. The strategic selection of reactions at these points is fundamental to an efficient library generation workflow.

  • R1 (C5-Position): The aryl chloride provides a classic handle for transition-metal-catalyzed cross-coupling reactions. This site is ideal for introducing a wide range of aryl, heteroaryl, alkyl, and amino substituents, significantly modifying the steric and electronic properties of the benzofuran core.

  • R2 (C2-Position): The nitrile group is a versatile functional group. It can be hydrolyzed to the corresponding carboxylic acid or amide, or reduced to a primary amine. Each of these new functional groups can then serve as a secondary anchor point for further derivatization (e.g., amide bond formation, reductive amination).[6][7]

  • R3 (C3-Position): The ethyl group is the most inert position on the scaffold. While functionalization via benzylic-type reactions is possible, it often requires harsher conditions that may not be compatible with a library synthesis workflow.[7] Therefore, for the purposes of generating a primary library, this position will be treated as a stable substituent.

Caption: Key diversification points on the core scaffold.

Library Generation Strategy: A Multi-Vector Approach

A robust library generation strategy from this scaffold involves a parallel synthesis approach, where the core is first diversified at the C5 position, followed by subsequent functionalization of the C2 nitrile. This creates a matrix of compounds, maximizing diversity from a single starting material.

Library_Generation_Workflow cluster_R1 Vector 1: C5-Functionalization cluster_products1 Intermediate Libraries cluster_R2 Vector 2: C2-Nitrile Transformation cluster_final Final Compound Libraries Start Core Scaffold: 5-chloro-3-ethyl-1-benzofuran-2-carbonitrile Suzuki Suzuki Coupling (C-C Bond Formation) Start->Suzuki Arylboronic Acids Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Start->Buchwald Amines Aryl_Library C5-Aryl/Heteroaryl Library Suzuki->Aryl_Library Amine_Library C5-Amino Library Buchwald->Amine_Library Hydrolysis Nitrile Hydrolysis Aryl_Library->Hydrolysis Reduction Nitrile Reduction Aryl_Library->Reduction Amine_Library->Hydrolysis Amine_Library->Reduction Final_Acids Carboxylic Acid Library Hydrolysis->Final_Acids Final_Amines Primary Amine Library Reduction->Final_Amines Final_Amides Amide Library (via Acid) Final_Acids->Final_Amides Amide Coupling

Caption: Parallel synthesis workflow for library generation.

Protocols for Key Functionalization Reactions

The following protocols are designed for execution in a parallel synthesis format, enabling the rapid generation of compound libraries.

Protocol 1: C5-Arylation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and versatile method for forming C-C bonds by coupling the C5-chloride with a diverse range of commercially available aryl- and heteroarylboronic acids.[8][9][10]

Rationale for Component Selection:

  • Catalyst: A palladium(II) precatalyst with a sterically hindered, electron-rich dialkylbiaryl phosphine ligand (e.g., SPhos, XPhos) is chosen. These ligands promote the formation of the active Pd(0) species and facilitate the challenging oxidative addition step with the aryl chloride, which is typically less reactive than the corresponding bromide or iodide.[8]

  • Base: A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is used to facilitate the transmetalation step of the catalytic cycle without causing unwanted side reactions.[8]

  • Solvent: A polar aprotic solvent mixture, such as 1,4-dioxane and water, is ideal for dissolving both the organic substrates and the inorganic base, promoting efficient reaction kinetics.

Detailed Step-by-Step Protocol:

  • To an array of 8 mL reaction vials, add 5-chloro-3-ethyl-1-benzofuran-2-carbonitrile (100 mg, 0.486 mmol, 1.0 equiv).

  • To each vial, add a unique arylboronic acid (1.2 equiv).

  • Add potassium carbonate (K₂CO₃) (134 mg, 0.972 mmol, 2.0 equiv).

  • Add the palladium catalyst, for example, SPhos Pd G2 (3 mol%, ~11 mg).

  • Under an inert atmosphere (Nitrogen or Argon), add 1,4-dioxane (3 mL) and water (0.6 mL).

  • Seal the vials and place the array on a shaker plate heated to 90-100 °C.

  • Monitor the reaction progress by LC-MS or TLC (typically 4-12 hours).

  • Upon completion, cool the reactions to room temperature and dilute with ethyl acetate (5 mL).

  • Wash with water (2 x 5 mL) and brine (1 x 5 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude products via parallel flash chromatography.

Data Summary Table: Representative Suzuki Couplings

EntryBoronic Acid PartnerCatalyst (mol%)Base (equiv)Temp (°C)Typical Yield (%)
1Phenylboronic acidSPhos Pd G2 (3)K₂CO₃ (2)10085-95
24-Methoxyphenylboronic acidSPhos Pd G2 (3)K₂CO₃ (2)10088-96
33-Pyridinylboronic acidXPhos Pd G3 (3)K₃PO₄ (2)10075-85
42-Thiopheneboronic acidSPhos Pd G2 (3)K₂CO₃ (2)10080-90

digraph "Suzuki_Cycle" {
graph [fontname="Helvetica", fontsize=12];
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10];
edge [fontname="Helvetica", fontsize=9];

// Nodes Pd0 [label="LnPd(0)\n(Active Catalyst)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; OA [label="Oxidative Addition\nComplex", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; TM [label="Transmetalation\nComplex", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Invisible nodes for cycle shape center [shape=point, style=invis]; ArX [label="R-Cl", shape=plaintext]; Boronic [label="Ar'-B(OH)₂", shape=plaintext]; Base [label="Base (K₂CO₃)", shape=plaintext]; Product [label="R-Ar'", shape=plaintext];

// Edges Pd0 -> OA [label="Ar-Cl"]; OA -> TM [label="+ Ar'B(OH)₂\n- Base"]; TM -> Pd0 [label="Reductive\nElimination"]; TM -> Product [style=dashed, arrowhead=none]; Product -> Pd0 [style=invis]; }

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 2: C5-Amination via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the introduction of primary and secondary amines at the C5 position. This is a critical transformation for accessing new pharmacophores common in pharmaceuticals.[11][12][13]

Rationale for Component Selection:

  • Catalyst/Ligand: Similar to the Suzuki coupling, specialized palladium catalysts with bulky, electron-rich phosphine ligands are required. Ligands like t-BuXPhos are highly effective for coupling aryl chlorides with a broad range of amines.[14][15]

  • Base: A strong, non-nucleophilic base is essential for deprotonating the amine, facilitating its entry into the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[11][14]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane are preferred to prevent unwanted reactions with the strong base.

Detailed Step-by-Step Protocol:

  • To an array of oven-dried 8 mL reaction vials under an inert atmosphere, add 5-chloro-3-ethyl-1-benzofuran-2-carbonitrile (100 mg, 0.486 mmol, 1.0 equiv).

  • Add the palladium precatalyst, for example, [Pd(allyl)Cl]₂ (2 mol%) and the ligand, t-BuXPhos (8 mol%).

  • Add sodium tert-butoxide (NaOt-Bu) (67 mg, 0.680 mmol, 1.4 equiv).

  • In a separate vial, prepare solutions of the desired amines (1.2 equiv) in anhydrous toluene.

  • Add the amine solution (1.2 equiv) to each reaction vial.

  • Add anhydrous toluene (3 mL) to each vial.

  • Seal the vials and place the array on a shaker plate heated to 100-110 °C.

  • Monitor the reaction progress by LC-MS or TLC (typically 6-18 hours).

  • Upon completion, cool the reactions to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract with ethyl acetate (3 x 5 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude products via parallel flash chromatography.

Data Summary Table: Representative Buchwald-Hartwig Aminations

EntryAmine PartnerCatalyst/Ligand (mol%)Base (equiv)Temp (°C)Typical Yield (%)
1Morpholine[Pd(allyl)Cl]₂ (2) / t-BuXPhos (8)NaOt-Bu (1.4)11080-90
2Aniline[Pd(allyl)Cl]₂ (2) / t-BuXPhos (8)NaOt-Bu (1.4)11075-85
3Benzylamine[Pd(allyl)Cl]₂ (2) / t-BuXPhos (8)LHMDS (1.4)10070-80
4N-Methylpiperazine[Pd(allyl)Cl]₂ (2) / t-BuXPhos (8)NaOt-Bu (1.4)11075-88

digraph "Buchwald_Hartwig_Cycle" {
graph [fontname="Helvetica", fontsize=12];
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10];
edge [fontname="Helvetica", fontsize=9];

// Nodes Pd0 [label="LnPd(0)\n(Active Catalyst)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; OA [label="Oxidative Addition\nComplex", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Amine_Complex [label="Amine Coordination\nComplex", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Amido_Complex [label="Palladium Amido\nComplex", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Pd0 -> OA [label="Ar-Cl"]; OA -> Amine_Complex [label="+ R₂NH"]; Amine_Complex -> Amido_Complex [label="- Base-H⁺Cl⁻"]; Amido_Complex -> Pd0 [label="Reductive\nElimination"];

// Product arrow Amido_Complex -> Product [style=dashed, arrowhead=none]; Product [label="Ar-NR₂", shape=plaintext]; }

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability Profiling of 5-chloro-3-ethyl-1-benzofuran-2-carbonitrile

Executive Summary This guide addresses the stability profile of 5-chloro-3-ethyl-1-benzofuran-2-carbonitrile in aqueous environments. Users frequently encounter issues with precipitation (due to high lipophilicity) and h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the stability profile of 5-chloro-3-ethyl-1-benzofuran-2-carbonitrile in aqueous environments. Users frequently encounter issues with precipitation (due to high lipophilicity) and hydrolysis (conversion of the nitrile group to an amide/acid). This document provides self-validating protocols to distinguish between physical instability (crashing out) and chemical degradation.

Module 1: Solubility & Assay Preparation

The most common "stability" failure is actually a solubility failure.

Q: Why does my solution turn cloudy or show low recovery immediately upon dilution?

A: This compound is highly lipophilic (LogP > 3.5 est.). It is practically insoluble in pure water.[1] The "loss" you observe is likely precipitation, not degradation.

Technical Insight: The ethyl group at C3 and the chloro group at C5 significantly increase the hydrophobicity of the benzofuran core. When you spike a DMSO stock solution into an aqueous buffer, the sudden polarity shift causes the compound to aggregate and precipitate (kinetic solubility limit).

Troubleshooting Protocol:

  • Co-solvent Requirement: You must use a co-solvent. We recommend Acetonitrile (ACN) or Methanol (MeOH) over DMSO for HPLC injections to prevent peak broadening, though DMSO is acceptable for incubation stocks.

  • The "1% Rule": For aqueous stability assays, keep the organic solvent concentration

    
     if simulating physiological conditions. If precipitation persists, add 0.5% Tween-80  or Cyclodextrin  to solubilize the compound.
    
  • Verification Step: Centrifuge your sample at 10,000 x g for 5 minutes. If the supernatant concentration (measured by HPLC) is significantly lower than the pre-spin sample, you have a solubility issue, not a stability issue.

Module 2: Chemical Stability (Hydrolysis)

The primary degradation pathway in aqueous media.

Q: I see new peaks appearing at RRT 0.8 and RRT 0.5. What are they?

A: These are likely the primary amide and the carboxylic acid hydrolysis products.

Mechanistic Explanation: The nitrile group (-CN) at the C2 position is activated by the adjacent oxygen atom in the benzofuran ring. In aqueous media—particularly at extreme pH—water attacks the nitrile carbon.

  • Stage 1: The nitrile hydrolyzes to 5-chloro-3-ethyl-1-benzofuran-2-carboxamide .

  • Stage 2: The amide further hydrolyzes to 5-chloro-3-ethyl-1-benzofuran-2-carboxylic acid .

Visualizing the Pathway:

HydrolysisPathway Nitrile Parent Compound (Nitrile) Intermediate Imidate (Transition State) Nitrile->Intermediate + H2O (Slow) Amide Degradant A (Primary Amide) Intermediate->Amide Tautomerization Acid Degradant B (Carboxylic Acid) Amide->Acid + H2O (pH dependent)

Figure 1: Step-wise hydrolysis of the C2-nitrile group in aqueous media.

Stability Profile by pH
pH ConditionPredicted StabilityPrimary DegradantRecommendation
pH 1.2 (SGF) Unstable Carboxylic AcidAnalyze immediately; keep cold (4°C).
pH 4.5 (Acetate) Stable N/AIdeal for long-term storage.
pH 7.4 (PBS) Moderately Stable Amide (Trace)Stable for <24h at Room Temp.
pH 10+ (Basic) Highly Unstable Carboxylic AcidAvoid. Rapid hydrolysis occurs.

Module 3: Photostability

Benzofurans are UV-active chromophores.

Q: Do I need to use amber glassware?

A: Yes. The benzofuran core absorbs UV light strongly. Exposure to ambient light can lead to photo-oxidation or ring-opening reactions, although these are slower than the hydrolysis described above.

Validation Protocol (ICH Q1B):

  • Prepare two identical 10 µM samples in 50:50 ACN:Water.

  • Wrap one vial in aluminum foil (Dark Control).

  • Expose the other to ambient light (or a UV chamber) for 24 hours.

  • Acceptance Criteria: If the exposed sample shows >2% degradation compared to the dark control, all future handling must be done under yellow light or in amber glass.

Module 4: Analytical Troubleshooting

Q: How do I separate the parent from the acid degradant?

A: You must use an acidic mobile phase. The carboxylic acid degradant will be ionized (COO-) at neutral pH, eluting near the void volume.

Recommended HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 10 minutes.

  • Rationale: The acidic pH suppresses the ionization of the carboxylic acid degradant, increasing its retention time and allowing clear separation from the parent nitrile.

Troubleshooting Logic Tree

Use this flow to diagnose "Stability" failures in your experiments.

TroubleshootingTree Start Issue: Low Recovery / Potency Loss CheckVisual Is the solution cloudy? Start->CheckVisual SpinTest Perform Spin Test (10k g, 5 min) CheckVisual->SpinTest Yes CheckPeaks Are there new HPLC peaks? CheckVisual->CheckPeaks No (Clear) SolubilityFail Diagnosis: Precipitation (Solubility Failure) SpinTest->SolubilityFail Supernatant < Vortexed CheckRT Is new peak RT < Parent? CheckPeaks->CheckRT Yes Adsorption Diagnosis: Surface Adsorption (Stickiness) CheckPeaks->Adsorption No (Just loss of area) Hydrolysis Diagnosis: Hydrolysis (Acid/Amide formation) CheckRT->Hydrolysis Yes (More Polar)

Figure 2: Decision tree for diagnosing stability vs. solubility issues.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3] (2003).[2][3][4] Defines the standard protocols for stress testing, including hydrolysis (pH) and photostability.

  • Larock, R. C.Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (Reference for the general mechanism of nitrile hydrolysis to amides and acids under acidic/basic conditions).
  • European Medicines Agency (EMA). Guideline on the specification limits for residues of metal catalysts or metal reagents. (Relevant for understanding impurity profiles in benzofuran synthesis).

  • PubChem. Compound Summary for 5-chloro-3-ethyl-1-benzofuran-2-carbonitrile (CAS 35351-67-8).

Sources

Optimization

Minimizing side products in Rap-Stoermer synthesis of benzofurans

Ticket Subject: Minimizing Side Products & Optimizing Yields Status: Open Assigned Specialist: Senior Application Scientist Introduction: The Engineering of Efficiency Welcome to the Rap-Stoermer Technical Support Hub. Y...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Minimizing Side Products & Optimizing Yields Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Engineering of Efficiency

Welcome to the Rap-Stoermer Technical Support Hub. You are likely here because your benzofuran synthesis—condensing salicylaldehydes with


-haloketones—is yielding inconsistent results. While the Rap-Stoermer reaction is a powerful one-pot cascade (SN2 alkylation 

intramolecular aldol

dehydration), it is prone to specific failure modes like incomplete cyclization, hydrolysis, and oxidative polymerization ("tarring").

This guide treats your reaction not as a recipe, but as a system of competing rates. We will isolate these variables to maximize the benzofuran product and suppress side pathways.

Phase 1: Visual Diagnostic & Mechanism

To troubleshoot, we must visualize where the "leakage" occurs. The diagram below maps the successful pathway against the three most common failure points (Red).

RapStoermer_Pathway Start Salicylaldehyde + Alpha-Haloketone Inter_Ether Intermediate Ether (O-Alkylated) Start->Inter_Ether S_N2 O-Alkylation Side_C_Alk FAILURE 1: C-Alkylated Phenol Start->Side_C_Alk Solvent Polarity (Ambident Nucleophile) Side_Hydrolysis FAILURE 2: Haloketone Hydrolysis Start->Side_Hydrolysis Wet Solvent / OH- Side_Tar FAILURE 3: Oxidative Polymerization (Black Tar) Start->Side_Tar High Temp + O2 Base Base Catalyst (K2CO3 / TEA) Base->Start Aldol_Add Intramolecular Aldol Addition Inter_Ether->Aldol_Add Base-Mediated Cyclization Side_Inter FAILURE 4: Incomplete Cyclization (Isolated Ether) Inter_Ether->Side_Inter Insufficient Heat/Base Product 2-Acylbenzofuran (Target) Aldol_Add->Product Dehydration (-H2O)

Figure 1: Mechanistic flow of the Rap-Stoermer reaction. The critical bottleneck is often the transition from the Intermediate Ether to the cyclized product.

Phase 2: Troubleshooting Modules

Module A: The "Intermediate Trap" (Incomplete Cyclization)

Symptom: TLC shows a persistent spot that is neither starting material nor product. NMR confirms the presence of an ether linkage (


) but retains the aldehyde proton.
Diagnosis:  The reaction has stalled at the O-alkylation stage. The intramolecular aldol condensation requires a higher energy barrier than the initial SN2 displacement.
  • Corrective Action 1 (Base Strength): If using K2CO3, the basicity may be insufficient for the aldol step in your specific solvent. Switch to Cs2CO3 (higher solubility/basicity in organics) or add 10 mol% KOH to push the cyclization.

  • Corrective Action 2 (Temperature): The cyclization is endothermic. If running at Room Temp (RT), increase to reflux (80°C+).

  • Corrective Action 3 (One-Pot, Two-Step): If the intermediate persists, do not discard. Isolate the ether intermediate and treat it with a stronger base (e.g., NaOEt in EtOH) to force cyclization [1].

Module B: The "Black Tar" Effect (Degradation)

Symptom: Reaction mixture turns dark brown/black; low isolated yield; baseline streaking on TLC. Diagnosis: Salicylaldehydes are prone to oxidation, and


-haloketones are lachrymators that degrade under harsh basic conditions.
  • Corrective Action 1 (Inert Atmosphere): Strictly run under N2 or Ar. Phenolates oxidize rapidly in air at high temperatures.

  • Corrective Action 2 (Green Solvents): Switch from DMF (which decomposes to dimethylamine at high heat, causing side reactions) to PEG-400 . PEG-400 acts as a phase transfer catalyst and stabilizer, often allowing cleaner profiles at lower temperatures [2].

  • Corrective Action 3 (Microwave): Long reflux times favor polymerization. Microwave irradiation (MW) accelerates the desired pathway over the slower degradation pathways.

Module C: Regioselectivity (C- vs. O-Alkylation)

Symptom: Formation of C-alkylated side products (ring alkylation) rather than the ether. Diagnosis: Phenoxide is an ambident nucleophile.

  • Corrective Action: According to HSAB (Hard and Soft Acids and Bases) theory, O-alkylation is favored by "hard" conditions.

    • Solvent: Use polar aprotic solvents (MeCN, DMF) which solvate the cation (K+), leaving the "naked" phenoxide oxygen free to react.

    • Avoid: Protophilic solvents that hydrogen bond strongly to the oxygen, potentially shielding it and encouraging C-attack.

Phase 3: Optimized Protocols

Do not use a generic procedure. Select the protocol matching your equipment and constraints.

Protocol A: The "Green" Speed Method (Recommended)

Best for: High throughput, minimizing waste, avoiding toxic solvents.

  • Reagents: Salicylaldehyde (1.0 eq),

    
    -Haloketone (1.0 eq), K2CO3 (1.5 eq), PEG-400 (3-5 mL/mmol).
    
  • Setup: Microwave reactor vial (sealed).

  • Process:

    • Mix reagents in PEG-400.[1][2][3]

    • Irradiate at 100–130°C for 5–10 minutes .

    • Workup: Pour mixture into crushed ice/water. The product usually precipitates as a solid. Filter and wash with water.

  • Why it works: PEG-400 complexes with Potassium ions (similar to a crown ether), increasing the nucleophilicity of the phenoxide. The short reaction time prevents tar formation [2, 3].

Protocol B: The "Robust" Benchtop Method

Best for: Large scale, standard glassware, no microwave access.

  • Reagents: Salicylaldehyde (1.0 eq),

    
    -Haloketone (1.1 eq), Cs2CO3 (1.2 eq) OR K2CO3 (2.0 eq).
    
  • Catalyst: TBAI (Tetrabutylammonium iodide) (10 mol%). Crucial for reaction rate.

  • Solvent: Acetonitrile (MeCN) or Acetone (dry).

  • Process:

    • Reflux at 80°C (MeCN) for 2–4 hours.

    • Monitor TLC.[1] If intermediate persists, add 0.5 eq more base.

  • Why it works: TBAI acts as a Phase Transfer Catalyst (PTC), shuttling the carbonate anion into the organic phase, significantly lowering the activation energy for the initial alkylation [4].

Phase 4: Comparative Data

Select your method based on the trade-off between speed and scalability.

ParameterClassical (Reflux)Green (PEG-400)Microwave AssistedSolid State (KF/Al2O3)
Solvent DMF/MeCNPEG-400PEG-400/EtOHNone (Solvent-free)
Catalyst None/TBAINoneNoneKF on Alumina
Time 3 - 8 Hours30 - 60 Mins2 - 10 Mins5 - 20 Mins
Yield 60 - 75%85 - 95%88 - 98%80 - 92%
Side Products High (Tars)LowVery LowLow
Ref [1][2][3][5]

FAQ: Rapid Troubleshooting

Q: My


-haloketone is unstable. How do I prevent hydrolysis? 
A:  Use anhydrous solvents  (MeCN over acetone) and store the haloketone with a stabilizer if possible. If the haloketone is very sensitive, consider generating it in situ (e.g., from the ketone + NBS) if your synthetic route allows.

Q: I see a strong "O-H" stretch in the IR of my isolated product. A: You likely have the uncyclized intermediate (ether-aldehyde). The aldol condensation step failed. Re-subject the material to stronger base (KOH/EtOH) or higher heat to close the ring.

Q: Can I use NaOH instead of K2CO3? A: Yes, but NaOH is a stronger base and nucleophile. It increases the risk of Cannizzaro reaction (disproportionation of the aldehyde) or hydrolysis of the haloketone. Weak bases (carbonates) are generally preferred for cleaner profiles unless the substrate is very unreactive.

References

  • Rap–Stoermer Reaction: TEA Catalyzed One‐Pot Efficient Synthesis of Benzofurans. ChemistrySelect, 2022.[4] 5

  • Polyethylene Glycol (PEG-400): An Efficient and Recyclable Reaction Medium. PMC, 2014. 1

  • Microwave assisted synthesis of benzofurans in PEG-400. ResearchGate, 2013. 6

  • Solvent-free microwave organic synthesis as an efficient procedure for green chemistry. Comptes Rendus Chimie, 2004. 7

  • An Efficient and General Procedure for Room-Temperature Synthesis of Benzofurans Using KF/Al2O3. J. Iran. Chem. Soc., 2008. 8

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Mass Spectrometry Fragmentation Patterns of 5-Chlorobenzofurans

Executive Summary & Application Scope 5-Chlorobenzofuran derivatives are critical pharmacophores in drug development, serving as core scaffolds for anti-arrhythmic agents (e.g., Amiodarone analogs), antimicrobial compoun...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

5-Chlorobenzofuran derivatives are critical pharmacophores in drug development, serving as core scaffolds for anti-arrhythmic agents (e.g., Amiodarone analogs), antimicrobial compounds, and novel psychoactive substances (NPS). Precise structural characterization of these moieties is challenging due to the high stability of the benzofuran core and the existence of positional isomers (4-, 6-, and 7-chlorobenzofurans) that exhibit identical molecular weights.

This guide provides a definitive analysis of the Electron Ionization (EI) fragmentation pathways of 5-chlorobenzofuran. Unlike generic spectral libraries, we dissect the mechanistic causality of fragmentation—specifically the competition between carbonyl elimination and halogen radical loss—and provide a validated protocol for differentiating the 5-chloro isomer from its regioisomers.

Mechanistic Fragmentation Analysis

The mass spectral signature of 5-chlorobenzofuran (


, MW 152.[1]58) is governed by the stability of the aromatic system and the lability of the C-Cl bond versus the furan ring oxygen.
The Primary Fragmentation Pathway

Upon 70 eV electron impact, the molecular ion (


) is formed with high intensity due to the aromatic stabilization. The fragmentation proceeds via two competing channels:
  • Channel A: Furan Ring Contraction (CO Elimination)

    • Mechanism: The radical cation localized on the oxygen atom induces homolytic cleavage of the C2-O and C3-C3a bonds. This leads to the expulsion of carbon monoxide (CO, 28 Da).

    • Result: Formation of a chlorotropylium-like cation (

      
       124/126).[1] This is often the base peak or second most intense ion.
      
  • Channel B: Halogen Radical Loss

    • Mechanism: Direct cleavage of the C5-Cl bond.[1]

    • Result: Formation of the benzofuranyl cation (

      
       117). Note: This pathway is generally less favored than CO loss in 5-chlorobenzofuran compared to bromo- or iodo-analogs due to the higher bond dissociation energy of 
      
      
      
      (approx. 400 kJ/mol).[1]
  • Secondary Fragmentation:

    • The

      
       ion (
      
      
      
      124) subsequently loses the chlorine radical (
      
      
      ) to form the
      
      
      cation (
      
      
      89), a highly stable aromatic fragment (likely dehydrotropylium).
Visualization of Fragmentation Pathways[1]

G M_Ion Molecular Ion (M+.) m/z 152 / 154 (100% / 32%) CO_Loss [M - CO]+. Ring Contraction m/z 124 / 126 M_Ion->CO_Loss - CO (28 Da) Major Pathway Cl_Loss [M - Cl]+ Benzofuranyl Cation m/z 117 M_Ion->Cl_Loss - Cl• (35 Da) Minor Pathway Sec_Frag [M - CO - Cl]+ Dehydrotropylium m/z 89 CO_Loss->Sec_Frag - Cl• (35 Da) Cl_Loss->Sec_Frag - CO (28 Da) HCN_Loss [M - CO - Cl - C2H2]+ m/z 63 Sec_Frag->HCN_Loss - C2H2 (26 Da)

Figure 1: Mechanistic fragmentation tree of 5-chlorobenzofuran under 70 eV Electron Ionization. The blue path represents the thermodynamically dominant route.

Comparative Analysis: 5-Chloro vs. Alternatives

Differentiation of 5-chlorobenzofuran from its parent compound and positional isomers is critical for quality control in synthesis.[1]

Comparison with Parent Benzofuran

The introduction of chlorine at the C5 position drastically alters the spectral fingerprint, not just by mass shift, but by isotopic signature.

FeatureBenzofuran (Parent)5-ChlorobenzofuranDiagnostic Value
Molecular Ion (

)

118 (100%)

152 (100%), 154 (32%)
High: Cl isotope cluster (3:[1]1) is unmistakable.[1]
Base Peak

118 (

)

152 (

) or 124 (

)
Medium: Both are highly stable aromatics.[1]
Primary Loss -CHO (

89)
-CO (

124)
High: Chlorinated analog favors CO loss over CHO loss.[1]
Low Mass Ions

63, 39

89, 63
High:

89 is a convergence point.[1]
Comparison with Positional Isomers (4-, 6-, 7-Chloro)

Isomers like 7-chlorobenzofuran are difficult to distinguish by mass spectrum alone because the fragmentation mechanisms (CO loss, Cl loss) are identical.[1] However, subtle electronic effects and chromatographic behavior provide separation.[1]

  • 7-Chlorobenzofuran: The chlorine at C7 is adjacent to the ether oxygen. The "Ortho Effect" often facilitates a slightly higher abundance of the

    
     ion due to the proximity of the oxygen lone pairs stabilizing the resulting cation.
    
  • Chromatographic Retention: On non-polar columns (e.g., DB-5ms), the elution order typically follows the dipole moment. 7-chlorobenzofuran (Cl near O) often elutes earlier than the 5-chloro isomer due to internal dipole cancellation, making the molecule less polar overall.[1]

Experimental Data: Isomer Differentiation Strategy Based on comparative studies of aminopropylbenzofurans (APBs) [6, 7].

IsomerKey Spectral Characteristic (EI)Relative Retention (DB-1 Column)
4-Chloro High

89 abundance
Intermediate
5-Chloro Dominant

(

124)
Late Eluting (High Polarity)
6-Chloro Distinct ion ratio

124/126
Late Eluting
7-Chloro Enhanced

(

117)
Early Eluting (Shielded Dipole)

Validated Experimental Protocol

To ensure reproducible fragmentation suitable for library matching or isomer differentiation, the following protocol is recommended. This method minimizes thermal degradation which can obscure the


 peak.
Sample Preparation[1]
  • Solvent: Dichloromethane or Methanol (HPLC Grade).[1]

  • Concentration: 10 µg/mL (10 ppm). Avoid overloading to prevent peak broadening which masks isotope ratios.

  • Derivatization: Not required for core 5-chlorobenzofuran.[1]

GC-MS Parameters (Agilent 5975C / 7890A equivalent)
ParameterSettingRationale
Column DB-5ms or HP-5MS (30m x 0.25mm, 0.25µm)Standard non-polar phase resolves isomers based on boiling point/polarity.[1]
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Optimal linear velocity for resolution.
Inlet Temp 250°CHigh enough to volatilize, low enough to prevent thermal dechlorination.[1]
Injection Splitless (1 min) or Split 20:1Splitless for trace analysis; Split for purity checks.
Ion Source EI, 70 eV, 230°CStandard ionization energy for library comparison (NIST).
Mass Range

40 – 300
Captures

and all diagnostic fragments (

63, 89, 117, 124).
Isomer Resolution Workflow

Workflow Sample Unknown Sample (Chlorobenzofuran) GC GC Separation (DB-5ms Column) Sample->GC MS MS Detection (Full Scan) GC->MS Check_M Check M+ m/z 152/154 (3:1) MS->Check_M Path_A Retention Time Comparison Check_M->Path_A Confirmed Cl Pattern Path_B Ion Ratio Analysis (124 vs 117) Check_M->Path_B Result_5 ID: 5-Chlorobenzofuran (Late Eluting, High M-CO) Path_A->Result_5 Result_7 ID: 7-Chlorobenzofuran (Early Eluting, High M-Cl) Path_A->Result_7 Path_B->Result_5 Path_B->Result_7

Figure 2: Logical workflow for the identification and differentiation of chlorobenzofuran isomers.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 5-Chlorobenzofuran. National Institute of Standards and Technology.[1][2][3][4] Available at: [Link]

  • Takakis, I. M., et al. (1999).[1] Mass spectra of 1,2-alkylenedioxy-substituted and related benzofurazans: Differentiation between linear and angular isomers. Journal of Mass Spectrometry. Available at: [Link]

  • Dias, H. J., et al. (2017).[1] Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]

  • Weickhardt, C., et al. (1993).[1] Laser mass spectrometry of dibenzodioxin, dibenzofuran and two isomers of dichlorodibenzodioxins: Selective ionization. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Staeheli, S. N., et al. (2017).[1] The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues. Microgram Journal. Available at: [Link]

  • Welte, L., et al. (2022).[1] Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers. Drug Testing and Analysis. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 5-chloro-3-ethyl-1-benzofuran-2-carbonitrile

[1] Executive Safety Summary & Risk Assessment The Compound: 5-chloro-3-ethyl-1-benzofuran-2-carbonitrile (CAS: 35351-67-8) Hazard Class: Functionalized Aromatic Nitrile / Halogenated Heterocycle. As researchers, we ofte...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety Summary & Risk Assessment

The Compound: 5-chloro-3-ethyl-1-benzofuran-2-carbonitrile (CAS: 35351-67-8) Hazard Class: Functionalized Aromatic Nitrile / Halogenated Heterocycle.

As researchers, we often treat intermediates as "generic white powders," but this specific scaffold requires a nuanced risk assessment. This compound combines a benzofuran core (lipophilic, biologically active) with a nitrile moiety and a chlorine substituent .

The "Unknown" Risk Factor: While specific toxicological data (LD50) for this exact derivative may be sparse in public literature, we must apply the Precautionary Principle . We treat this as a High-Potency Active Pharmaceutical Ingredient (HPAPI) surrogate due to:

  • Metabolic Activation: Aromatic nitriles can, under specific metabolic conditions, release cyanide ions (CN⁻), though less readily than aliphatic nitriles.

  • Enhanced Permeation: The lipophilic ethyl and chloro groups facilitate skin absorption, carrying the nitrile functionality across the dermal barrier.

  • Sensitization: Benzofurans are known sensitizers; repeated exposure may induce allergic dermatitis.

Personal Protective Equipment (PPE) Matrix

The selection of PPE for this compound is not static; it changes based on the physical state of the material (Solid vs. Solution).

A. Ocular & Face Protection[1][2][3][4][5][6][7][8][9]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+).

  • Why: Standard safety glasses are insufficient. The fine crystalline nature of benzofuran intermediates creates a dust hazard during weighing. If the nitrile enters the eye, lacrimal fluid can facilitate rapid systemic absorption.

  • Face Shield: Required only during synthesis scale-up (>5g) or when handling vigorous reactions.

B. Hand Protection (The "Solvent Carrier" Rule)

Critical Insight: Nitrile gloves are excellent for the solid compound but may fail catastrophically when the compound is dissolved in organic solvents.

StatePrimary GloveSecondary LayerRationale
Solid (Neat) Nitrile (Minimum 5 mil) None requiredExcellent barrier against dry particulates.
Solution (Ethanol/MeOH) Nitrile (Double gloved) Change every 30 minsAlcohols slowly degrade nitrile; double gloving provides a visual breach indicator.
Solution (DCM/Chloroform) Silver Shield / Laminate Outer Nitrile (for grip)Chlorinated solvents permeate nitrile gloves in <2 minutes, carrying the toxin with them.
C. Respiratory Protection[1][3][4][8][10]
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 100 fpm).

  • Secondary (If hood unavailable/cleaning): Full-face respirator with P100 (HEPA) cartridges for dust, and OV (Organic Vapor) cartridges if solvents are present. N95 masks are insufficient for high-potency nitriles.

Operational Workflow: From Storage to Synthesis

This workflow is designed to minimize "transient exposure"—the moments between safe storage and active reaction.

Phase 1: Weighing & Transfer
  • Static Control: Use an anti-static gun on the weighing boat. Benzofurans are prone to static charge, causing powder to "jump" and contaminate the balance area.

  • The "Wet" Transfer: Do not transfer dry powder into a reactor. Pre-dissolve the compound in a small volume of solvent inside the weighing boat (if compatible) or use a funnel to wash it down immediately. This eliminates airborne dust.[1]

Phase 2: Reaction Monitoring
  • Sampling: Never withdraw samples with an open pipette outside the hood. Use a septum and syringe technique for TLC/HPLC sampling.

  • Sharps: Dispose of needles immediately into a sharps container inside the hood. Do not recap. Needle sticks with nitrile solutions are a primary route of rapid systemic poisoning.

Phase 3: Decontamination
  • Surface Clean: Wipe surfaces with Ethanol (to solubilize the lipophilic benzofuran), followed by a 1% Sodium Hypochlorite (Bleach) wipe.

  • Chemistry Note: The bleach step helps oxidize residual traces, though full hydrolysis of the aromatic nitrile requires stronger conditions. The primary goal here is physical removal.

Visualization: PPE Selection Logic

PPE_Selection Start Handling 5-chloro-3-ethyl- 1-benzofuran-2-carbonitrile State What is the Physical State? Start->State Solid Solid / Powder State->Solid Liquid Dissolved in Solvent State->Liquid SolidPPE PPE: 5 mil Nitrile Gloves + Splash Goggles + Fume Hood Solid->SolidPPE SolventCheck Identify Solvent Carrier Liquid->SolventCheck Polar Alcohols / Water SolventCheck->Polar Low Permeation NonPolar DCM / THF / Ethyl Acetate SolventCheck->NonPolar High Permeation DoubleGlove PPE: Double Nitrile Gloves (Change every 30 mins) Polar->DoubleGlove Laminate PPE: Silver Shield/Laminate Liner + Outer Nitrile Glove NonPolar->Laminate

Figure 1: Decision logic for glove selection based on the "Solvent Carrier" principle. Note that chlorinated solvents render standard nitrile gloves ineffective against this compound.

Waste Disposal & Emergency Protocols

Waste Segregation (Critical)

This compound contains Chlorine (Halogen) and Nitrogen (Nitrile).

  • Primary Stream: Halogenated Organic Waste . Do not place in general organic waste. The chlorine content requires high-temperature incineration to prevent the formation of dioxins/furans during disposal processing.[2]

  • Aqueous Waste: If the reaction involves an aqueous workup, the water layer must be tested for cyanide (using test strips) before disposal. If positive, treat with bleach (pH > 10) before releasing to the aqueous waste stream.

Emergency Spills
  • Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (solvent-dampened), then wipe up.

  • Exposure (Skin): Wash with soap and water for 15 minutes.[3] Do not use alcohol to wash skin; it increases blood flow and solubility, speeding up absorption.

  • Medical Alert: If exposed, inform medical personnel that the compound is a Nitrile . While unlikely to cause immediate cyanide collapse like NaCN, observation for hypoxia is required.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2019). NIOSH Pocket Guide to Chemical Hazards: Nitriles. Centers for Disease Control and Prevention. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Dermal Exposure: Chemical Resistance Guide. United States Department of Labor. [Link]

  • PubChem. (2025). Compound Summary: Benzofuran-2-carbonitrile derivatives. National Library of Medicine. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Sources

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